7-Methoxyquinoxalin-5-amine CAS 7403-14-7 properties
This is an in-depth technical guide on 7-Methoxyquinoxalin-5-amine (CAS 7403-14-7), designed for researchers and drug development professionals.[1] CAS Registry Number: 7403-14-7 Synonyms: 5-Amino-7-methoxyquinoxaline; 7...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on 7-Methoxyquinoxalin-5-amine (CAS 7403-14-7), designed for researchers and drug development professionals.[1]
CAS Registry Number: 7403-14-7
Synonyms: 5-Amino-7-methoxyquinoxaline; 7-Methoxy-5-quinoxalinamine
Chemical Class: Aminoquinoxaline / Heterocyclic Building Block[1]
Executive Summary
7-Methoxyquinoxalin-5-amine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive quinoxaline derivatives.[1] Structurally, it features a fused pyrazine-benzene ring system (quinoxaline) substituted with an electron-donating methoxy group at position 7 and a reactive primary amine at position 5.
This regiochemistry is critical in medicinal chemistry.[1] The 5-amino position serves as a nucleophilic handle for coupling reactions (e.g., Buchwald-Hartwig amination, amide coupling), while the 7-methoxy group modulates the electronic density of the ring, influencing the binding affinity of derived pharmacophores such as alpha-2 adrenergic agonists (analogs of Brimonidine) and kinase inhibitors .
Physicochemical Profile
The compound typically presents as a crystalline solid.[1] Stability data indicates sensitivity to oxidation in its free base form, requiring controlled storage conditions.
Property
Value / Description
Source
Molecular Formula
CHNO
Calculated
Molecular Weight
175.19 g/mol
Calculated
Appearance
Bright yellow needles
[1]
Melting Point
94–96 °C
[1]
Solubility
Soluble in hot methanol, ethanol, dilute acids; sparingly soluble in water.[1][2]
Empirical
pKa (Predicted)
~3.5 (Pyrazine N), ~2.0 (Aniline NH)
ChemAxon
SMILES
COc1cc(N)c2nccn2c1
PubChem
Synthetic Methodology
The authoritative synthesis of 7-Methoxyquinoxalin-5-amine relies on the condensation of an ortho-diamine precursor with a glyoxal equivalent.[1] The most robust route, established by Gawron and Spoerri , utilizes 4-methoxy-2,6-dinitroaniline as the starting material.
Retrosynthetic Analysis
The strategic disconnection involves the formation of the pyrazine ring after establishing the benzene substitution pattern.[1]
Note: The triamine intermediate is highly susceptible to auto-oxidation.[1] Steps 1 and 2 should be performed consecutively without isolating the dry triamine free base.
Critical Control Point: Filter the catalyst under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the resulting 1,2,3-triamino-5-methoxybenzene.
Acidify immediately with concentrated HCl to precipitate the triamine hydrochloride salt (pale pink needles), which is stable for storage.
Purification: Recrystallize from aqueous methanol to obtain pure bright yellow needles (m.p. 94–96 °C).
Figure 1: Synthetic pathway for CAS 7403-14-7 via reductive cyclization.
Medicinal Chemistry Applications
The 7-methoxyquinoxalin-5-amine scaffold is a privileged structure in drug discovery, particularly for targets requiring a planar, electron-rich heteroaromatic system.[1]
Alpha-2 Adrenergic Agonists
This compound is a structural analog of the ophthalmic drug Brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline).[1]
Mechanism: The 5-amine can be derivatized to form imidazoline or guanidine moieties.[1]
SAR Insight: The 7-methoxy group acts as an electron donor (EDG), increasing the basicity of the quinoxaline nitrogens compared to the electron-withdrawing bromine in Brimonidine. This alteration fine-tunes selectivity between
Quinoxaline amines are frequent scaffolds in Tyrosine Kinase Inhibitors (TKIs).[1]
Binding Mode: The quinoxaline nitrogens often function as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR).
Derivatization: The 5-amino group is typically acylated or coupled via Buchwald amination to aryl halides to extend the pharmacophore into the hydrophobic back-pocket of the enzyme.[1]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
H NMR (DMSO-d, 400 MHz):
~3.85 ppm (s, 3H, -OCH): Distinct singlet for the methoxy group.[4][5]
In-Depth Technical Guide: 5-Amino-7-methoxyquinoxaline – Chemical Structure, SMILES, and De Novo Synthesis
Executive Summary In the landscape of heterocyclic chemistry, quinoxalines represent a privileged scaffold. Specifically, 5-amino-7-methoxyquinoxaline serves as a critical building block for advanced chemotherapeutics, k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of heterocyclic chemistry, quinoxalines represent a privileged scaffold. Specifically, 5-amino-7-methoxyquinoxaline serves as a critical building block for advanced chemotherapeutics, kinase inhibitors, and fluorescent probes. This whitepaper deconstructs its chemical topology, SMILES logic, and field-proven de novo synthesis protocols, providing drug development professionals with a self-validating framework for its application and synthesis.
Chemical Identity & Physicochemical Properties
Before initiating any synthetic or computational workflow, it is crucial to establish the baseline physicochemical parameters of the target molecule. The presence of both an electron-donating methoxy group and a primary amine on the quinoxaline core creates a unique push-pull electronic system, which governs its reactivity and spectral properties.
Quantitative Data Summary
Property
Value
Chemical Name
5-Amino-7-methoxyquinoxaline
IUPAC / Synonyms
7-Methoxyquinoxalin-5-amine
CAS Registry Number
7403-14-7
Molecular Formula
C₉H₉N₃O
Molecular Weight
175.19 g/mol
Appearance
Bright yellow crystalline needles
Melting Point
94–96 °C
SMILES (Aromatic)
COc1cc(N)c2nccnc2c1
SMILES (Kekulized)
NC1=C2N=CC=NC2=CC(OC)=C1
Structural Analysis & SMILES Representation
Understanding the Simplified Molecular-Input Line-Entry System (SMILES) is essential for computational screening and structural validation. The aromatic SMILES string COc1cc(N)c2nccnc2c1 can be logically deconstructed to reveal the molecule's topology.
SMILES Deconstruction Logic
CO : Initiates the string with the methoxy group.
c1 : Marks the attachment point on the benzene ring (Position 7).
cc(N) : Traverses the benzene ring to Position 5, where the primary amine (N) is substituted.
c2 : Marks the first bridgehead carbon (C4a) where the benzene ring fuses to the pyrazine ring.
nccnc2 : Defines the pyrazine ring (N4-C3-C2-N1), closing the second ring at the second bridgehead carbon (C8a).
c1 : Closes the primary benzene ring back at the starting carbon (Position 8 connecting to Position 7).
Diagram 1: Topological mapping of 5-amino-7-methoxyquinoxaline derived from its SMILES string.
De Novo Synthesis Workflow
The authoritative synthesis of 5-amino-7-methoxyquinoxaline was established by Gawron and Spoerri () and further optimized by King and Beer (). As an Application Scientist, it is vital to understand the causality behind this specific pathway: Molecular Symmetry .
By utilizing 4-methoxy-2,6-dinitroaniline as the starting material, the resulting intermediate (1,2,6-triamino-4-methoxybenzene) possesses a plane of symmetry. When cyclocondensed with glyoxal, the adjacent amino groups at positions 1,2 and 1,6 are chemically equivalent. This elegant design guarantees the formation of a single isomer, completely avoiding the tedious chromatographic separation of regioisomers.
Step-by-Step Protocol & Validation System
Phase 1: Catalytic Hydrogenation
Objective: Reduce 4-methoxy-2,6-dinitroaniline to 1,2,6-triamino-4-methoxybenzene.
Procedure:
Suspend 25 g of 4-methoxy-2,6-dinitroaniline in 300 mL of absolute ethanol within a high-pressure hydrogenation bomb.
Add Raney Nickel catalyst.
Causality: Raney Ni is selected over traditional iron/acetic acid reductions to prevent the formation of acetylated byproducts and to ensure a clean, complete reduction to the triamine.
Pressurize the vessel with H₂ to 50 atm and heat to 50–60 °C.
Validation Check: The reaction is deemed complete when the theoretical volume of hydrogen (6 equivalents) is consumed and the internal pressure stabilizes.
Filter the catalyst strictly under an inert Argon atmosphere. Add 21 mL of concentrated HCl to the filtrate and evaporate under reduced pressure.
Causality: The free triamine base rapidly oxidizes in air, forming dark amorphous degradation products. Isolating it immediately as the hydrochloride salt ensures absolute stability for the next phase.
Yield: Pale pink needles of the triamine hydrochloride (approx. 76% yield).
Phase 2: Cyclocondensation
Objective: Construct the pyrazine ring via condensation with glyoxal.
Procedure:
Dissolve 4 g of the triamine hydrochloride in 25 mL of deoxygenated water. Neutralize with aqueous sodium carbonate under a continuous Nitrogen sweep.
Add 5 g of a saturated aqueous solution of glyoxal bisulfite and warm the mixture to 60 °C.
Causality: Glyoxal bisulfite is utilized instead of free aqueous glyoxal. The bisulfite adduct provides a slow, controlled release of the dialdehyde, preventing the highly reactive triamine from undergoing rapid, chaotic polymerization.
Validation Check: After 30 minutes, the target molecule will precipitate from the solution. Cool the mixture and collect the solid via vacuum filtration.
Recrystallize from aqueous methanol.
Final Yield: 5-Amino-7-methoxyquinoxaline is obtained as bright yellow needles (Yield ~80%). Purity is validated by a sharp melting point of 94–96 °C.
Diagram 2: Two-step de novo synthesis workflow of 5-amino-7-methoxyquinoxaline.
Applications in Drug Development
In medicinal chemistry, the quinoxaline core acts as a bioisostere for quinolines and naphthalenes, offering improved solubility and unique hydrogen-bonding profiles.
Kinase Inhibitors: The primary amine at the 5-position serves as a versatile synthetic handle for amide coupling or reductive amination, allowing for the rapid generation of targeted inhibitor libraries.
Electronic Modulation: The 7-methoxy group acts as a strong electron-donating group (EDG). This modulates the electron density of the pyrazine nitrogen atoms, fine-tuning their pKa and enhancing their ability to act as hydrogen-bond acceptors within the ATP-binding pockets of target kinases.
References
Gawron, O., & Spoerri, P. E. (1945). Synthesis of 5-Amino-7-methoxyquinoxaline and its Derivatives. Journal of the American Chemical Society, 67(4), 514–515.[Link]
King, F. E., & Beer, R. J. S. (1949). New potential chemotherapeutic agents. Part I. Derivatives of aminoquinoxalines. Journal of the Chemical Society, 2629-2634.[Link]
Foundational
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Applications of 7-Methoxyquinoxalin-5-amine
Executive Summary 7-Methoxyquinoxalin-5-amine (CAS: 7403-14-7) is a highly functionalized bicyclic heteroaromatic compound that serves as a critical building block in advanced medicinal chemistry[1]. Featuring a quinoxal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Methoxyquinoxalin-5-amine (CAS: 7403-14-7) is a highly functionalized bicyclic heteroaromatic compound that serves as a critical building block in advanced medicinal chemistry[1]. Featuring a quinoxaline core substituted with a primary amine at the C5 position and a methoxy group at the C7 position, this compound provides a versatile scaffold for developing kinase inhibitors, metabolic modulators, and antiviral agents. This whitepaper details its molecular properties, synthetic methodologies, and integration into modern drug discovery pipelines.
Physicochemical Properties & Structural Analysis
The structural uniqueness of 7-Methoxyquinoxalin-5-amine lies in its electron-rich pyrazine-fused benzene ring. The electron-donating methoxy group (-OCH3) increases the electron density of the aromatic system, while the primary amine (-NH2) serves as a critical hydrogen bond donor, often essential for anchoring the molecule within the ATP-binding pocket of target kinases.
Causality in Drug Design: The TPSA of ~64.3 Ų falls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration. This physicochemical trait makes derivatives of this scaffold highly attractive for central nervous system (CNS) indications or neuro-oncology targets where passive diffusion is required.
Pharmacological Relevance & Mechanism of Action
Quinoxaline derivatives, particularly those with amino and alkoxy substitutions, are privileged structures in pharmacology. Patent literature highlights the utility of the 7-methoxyquinoxalin-5-amine scaffold in synthesizing fused pyrazole derivatives for treating metabolic-related disorders, such as RUP25 receptor agonists designed for dyslipidemia and Type 2 diabetes[3]. Furthermore, related compositions utilizing this chemical space have been investigated for antiviral properties and small intestinal bacterial overgrowth (SIBO) treatments[4].
Pathway Visualization
To contextualize the utility of the quinoxaline scaffold, the following diagram illustrates a generalized mechanism where quinoxaline-derived small molecules act as ATP-competitive inhibitors in the Receptor Tyrosine Kinase (RTK) / PI3K / AKT signaling cascade.
Pharmacological impact of quinoxaline-derived inhibitors on the RTK/PI3K/AKT signaling cascade.
Synthetic Methodologies & Experimental Protocols
The synthesis of 7-Methoxyquinoxalin-5-amine typically involves the construction of the quinoxaline core via the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by the reduction of a nitro precursor. For instance, starting from 7-methoxy-5-nitroquinoxaline (CAS: 64457-69-8)[5], the nitro group can be selectively reduced to the primary amine.
Self-Validating Protocol: Selective Reduction of 7-Methoxy-5-nitroquinoxaline
Objective: To reduce the C5-nitro group to a primary amine without altering the methoxy group or reducing the heteroaromatic pyrazine ring.
Causality in Catalyst Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over harsh metal-acid reductions (e.g., SnCl2/HCl) to prevent potential ether cleavage of the C7-methoxy group and to avoid over-reduction of the sensitive pyrazine ring.
Step-by-Step Workflow:
Reaction Setup: Dissolve 1.0 equivalent of 7-methoxy-5-nitroquinoxaline[5] in anhydrous methanol (0.1 M concentration). Rationale: Methanol ensures high solubility of the nitro compound and serves as a protic medium that facilitates efficient hydrogen transfer during catalytic reduction.
Catalyst Addition: Add 10% Pd/C (0.1 equivalents by weight) carefully under an argon atmosphere. Rationale: Argon purging prevents the ignition of methanol vapor by the pyrophoric Pd/C catalyst.
Hydrogenation: Evacuate the reaction vessel and backfill with H2 gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.
In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane). The disappearance of the starting material (higher Rf) and the appearance of a highly fluorescent, lower Rf spot (amine) confirms conversion. If starting material persists, refresh the H2 balloon.
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 5% Methanol in Dichloromethane) to yield pure 7-Methoxyquinoxalin-5-amine.
Analytical Characterization & Validation
To ensure the structural integrity of the synthesized 7-Methoxyquinoxalin-5-amine, rigorous analytical validation is required. The combination of LC-MS for exact mass confirmation and 1H NMR for structural connectivity creates a closed-loop validation system. If the LC-MS shows an [M+H]+ of 176.19 but the NMR lacks the characteristic 3H singlet at δ 3.8-4.0 ppm, it immediately flags ether cleavage during synthesis, prompting a protocol review.
LC-MS (Liquid Chromatography-Mass Spectrometry):
Method: Reverse-phase HPLC (C18 column) coupled with Electrospray Ionization (ESI).
Rationale: The C5 primary amine and the basic nitrogens in the pyrazine ring make this compound highly amenable to positive ion mode (ESI+).
Expected Result: A sharp chromatographic peak with an [M+H]+ ion at m/z 176.19. The isotopic pattern must align with the C9H9N3O formula.
1H NMR (Nuclear Magnetic Resonance):
Solvent: DMSO-d6. Rationale: DMSO-d6 disrupts intermolecular hydrogen bonding, providing a clear, sharp signal for the primary amine protons.
Key Diagnostic Signals:
A singlet integrating to 3H around δ 3.8-4.0 ppm, confirming the intact -OCH3 group.
A broad singlet integrating to 2H around δ 5.5-6.0 ppm (exchangeable with D2O), corresponding to the -NH2 group.
Two distinct doublets in the aromatic region (meta-coupling, J ~ 2.5 Hz) for the protons on the benzene ring (C6 and C8 positions), confirming the 5,7-substitution pattern.
Two coupled doublets for the pyrazine ring protons (C2, C3) around δ 8.7-8.9 ppm.
Conclusion
7-Methoxyquinoxalin-5-amine (C9H9N3O, MW: 175.19) is a structurally sophisticated intermediate that bridges the gap between basic organic synthesis and advanced drug discovery. By leveraging its unique electronic properties and hydrogen-bonding capabilities, researchers can design highly specific ligands for complex biological targets. The self-validating synthetic and analytical protocols outlined herein ensure high-fidelity production, which is critical for downstream pharmacological screening.
References
[3] Title: US20060205955A1 - Fused pyrazole derivatives and methods of treatment of metabolic-related disorders thereof | Source: Google Patents | URL:
[4] Title: US20020039599A1 - Methods of diagnosing and treating small intestinal bacterial overgrowth (SIBO) and SIBO-related conditions | Source: Google Patents | URL:
Biological activity of 7-methoxyquinoxaline derivatives
An In-Depth Technical Guide to the Biological Activity of 7-Methoxyquinoxaline Derivatives Introduction The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, represents a "privileg...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of 7-Methoxyquinoxaline Derivatives
Introduction
The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry. Its versatile framework allows for extensive functionalization, leading to derivatives with a vast spectrum of biological activities.[1][2] Among these, derivatives featuring a methoxy group at the 7-position have garnered significant attention for their potent and diverse pharmacological profiles. The electron-donating nature of the 7-methoxy group often enhances binding affinity to biological targets and improves pharmacokinetic properties, making these compounds particularly promising for drug development.[2]
This technical guide offers a comprehensive exploration of the biological activities of 7-methoxyquinoxaline derivatives. We will delve into their synthesis, multifaceted mechanisms of action, and the empirical data supporting their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the field but also detailed, actionable experimental protocols and an analysis of the underlying structure-activity relationships that guide future discovery.
Chapter 1: Synthesis of the 7-Methoxyquinoxaline Core
The foundational step in exploring the biological potential of these derivatives is their efficient chemical synthesis. The most established and widely utilized method for constructing the quinoxaline core is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] To achieve the specific 7-methoxy substitution pattern, the synthesis typically starts with 4-methoxy-1,2-phenylenediamine.
Modern synthetic organic chemistry has introduced refinements to this classic reaction, such as the use of microwave irradiation to significantly reduce reaction times and improve yields, offering a more efficient route for library synthesis.[6]
Caption: General workflow for the synthesis of 7-methoxyquinoxaline derivatives.
Experimental Protocol: Synthesis of 2,3-diphenyl-7-methoxyquinoxaline
This protocol describes a standard laboratory procedure for synthesizing a 7-methoxyquinoxaline derivative via condensation.
Materials:
4-methoxy-1,2-phenylenediamine
Benzil (1,2-diphenylethane-1,2-dione)
Glacial Acetic Acid
Ethanol
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Hexane/Ethyl Acetate solvent system
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1 mmol) and benzil (1 mmol) in glacial acetic acid (10 mL).
Condensation: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (50 mL) to precipitate the crude product.
Neutralization: Neutralize the aqueous mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
Drying and Filtration: Dry the combined organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure product.[3][5]
Chapter 2: Potent Anticancer Activity
Quinoxaline derivatives are prominent in oncology research, with many exhibiting potent cytotoxicity against a wide array of cancer cell lines.[1] The 7-methoxy substitution is often a key feature in highly active compounds. Their anticancer effects are typically not from a single mechanism but are multifaceted, primarily involving the inhibition of critical pathways controlling cell growth, survival, and angiogenesis.
Mechanism: Protein Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] Many 7-methoxyquinoxaline derivatives function as ATP-competitive inhibitors of various protein tyrosine kinases (PTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][7] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation and subsequent activation of downstream signaling proteins, effectively halting tumor growth and progression.[1]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 7-methoxyquinoxaline derivative.
Mechanism: Tubulin Polymerization Inhibition
A distinct and compelling mechanism of action for certain 7-methoxyquinoxaline derivatives is the disruption of microtubule dynamics. For instance, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one acts as a potent tubulin-binding agent.[8] By interfering with the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle, these compounds arrest the cell cycle and induce apoptosis. This mechanism also endows them with tumor-vascular disrupting properties, as they can target the endothelial cells of tumor blood vessels.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the activity of selected 7-methoxyquinoxaline derivatives against various human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol details a standard colorimetric assay to determine the inhibitory concentration (IC₅₀) of a compound on cancer cell proliferation.[3]
Materials:
Cancer cell line of interest (e.g., HCT-116)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well microplate
7-Methoxyquinoxaline test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[3]
MTT Addition: After incubation, discard the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours.[3]
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer (DMSO) to each well to dissolve the purple formazan crystals.[3]
Absorbance Reading: Gently shake the plate for 10-15 minutes. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.[3]
Chapter 3: Broad-Spectrum Antimicrobial and Antiprotozoal Activity
Beyond cancer, 7-methoxyquinoxaline derivatives have demonstrated significant promise as anti-infective agents. Their activity spans bacteria, fungi, and protozoa, indicating a potential for broad-spectrum applications.
Mechanism: Oxidative Stress and Membrane Disruption
A key mechanism, particularly for quinoxaline 1,4-di-N-oxides, involves their ability to be reduced by microbial oxidoreductases. This process generates reactive oxygen species (ROS), which induce catastrophic damage to cellular components, including DNA, leading to cell death.[10] Other derivatives may act by disrupting the integrity of the microbial cell membrane, causing leakage of essential cellular proteins and subsequent lysis.[11][12]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a related 7-methoxyquinoline derivative, highlighting the potential of this substitution pattern in antimicrobial drug design.
The cup plate (agar well diffusion) method is a common technique for screening the antimicrobial activity of new compounds.[13]
Materials:
Bacterial or fungal strain of interest
Nutrient agar plates
Sterile cork borer (6-8 mm diameter)
Test compound solutions at various concentrations
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[14]
Negative control (solvent, e.g., DMSO)
Procedure:
Inoculation: Prepare a standardized inoculum of the test microbe and uniformly spread it over the surface of a nutrient agar plate to create a lawn.
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound dilution, positive control, and negative control into separate wells.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. The MIC is the lowest concentration of the compound that produces a measurable zone of inhibition.[13]
Chapter 4: Anti-inflammatory Properties
Chronic inflammation is an underlying factor in numerous diseases. Certain quinoxaline derivatives have been shown to possess potent anti-inflammatory properties by inhibiting key pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase.[1][6]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds in rodents.[6]
Materials:
Wistar rats or Swiss albino mice
Carrageenan solution (1% w/v in saline)
Test compound suspended in a suitable vehicle (e.g., water with Tween 80)
Reference drug (e.g., Indomethacin)
Pletysmometer or digital caliper
Procedure:
Acclimatization: Acclimatize animals to the laboratory conditions before the experiment.
Compound Administration: Administer the test compound and reference drug intraperitoneally or orally to different groups of animals. A control group receives only the vehicle.
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of one hind paw of each animal.
Measurement of Paw Volume: Measure the paw volume of each animal using a pletysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.[6]
Chapter 5: Structure-Activity Relationship (SAR) and Future Outlook
The extensive research into quinoxaline derivatives has yielded valuable insights into their structure-activity relationships (SAR). For anticancer activity, the presence of electron-releasing groups, such as the 7-methoxy substituent, is often crucial for high potency.[2] The nature and position of other substituents on the quinoxaline core and its side chains dictate the specific biological target and overall activity profile. For example, the addition of amide, sulphonamide, or urea moieties has been explored to modulate activity against targets like VEGFR-2.[7]
The versatility of the 7-methoxyquinoxaline scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:
Target Selectivity: Designing derivatives that inhibit specific kinase isoforms or microbial enzymes to reduce off-target effects and toxicity.
Hybrid Molecules: Combining the quinoxaline core with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.[9]
Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.
References
Benchchem. Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Benchchem.
Li, S., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]
Teli, S., & Teli, D. (2023). Synthesis and Anti-Microbial Activity of 3-Hydrazinyl-7-Ethylquinoxaline-2(1h)-Thiol Derivatives. Asian Journal of Pharmaceutical Research and Development. [Link]
Teli, S., & Teli, D. (2023). Synthesis and Anti-Microbial Activity of 3-Hydrazinyl-7-Ethylquinoxaline-2(1h)-Thiol Derivatives. Asian Journal of Pharmaceutical Research and Development. [Link]
Asish, C., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
Benchchem. Quinoxaline Derivatives: A Technical Guide for Drug Development. Benchchem.
Wang, Y., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]
Montana, M., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports. [Link]
Benchchem. Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. Benchchem.
El-Naggar, M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules. [Link]
Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Pharmaceutical Chemistry Journal. [Link]
Vosooghi, M., et al. (2014). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN (University of Navarra's Institutional Repository). [Link]
N/A. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences. [Link]
Singh, D. P., et al. (2010). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica. [Link]
N/A.
El-Naggar, M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. ResearchGate. [Link]
Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]
Heravi, M. M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
N/A.
Zavala-Rivera, P., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. [Link]
El-Damasy, A. K., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry. [Link]
N/A.
N/A.
El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
N/A.
Ghorab, M. M., et al. (2018). Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules. [Link]
N/A.
N/A.
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N/A.
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Ferreira, S. B., & da Silva, F. C. (2014). New Quinoxalines with Biological Applications. Journal of the Brazilian Chemical Society. [Link]
N/A.
El-Naggar, M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]
The Role of 7-Methoxyquinoxalin-5-amine Scaffolds in Metabolic Disorder Therapeutics: A Patent and Pharmacological Analysis
Executive Summary Metabolic disorders, encompassing obesity, type 2 diabetes, and dyslipidemia, require highly targeted pharmacological interventions due to the complex, multi-pathway nature of metabolic syndrome. Recent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Metabolic disorders, encompassing obesity, type 2 diabetes, and dyslipidemia, require highly targeted pharmacological interventions due to the complex, multi-pathway nature of metabolic syndrome. Recent patent literature has highlighted the utility of nitrogen-containing heterocycles—specifically 7-methoxyquinoxalin-5-amine (7-MQA) —as critical building blocks in the synthesis of bioactive molecules[1]. This technical whitepaper analyzes the chemical rationale, patent landscape, and experimental workflows for utilizing 7-MQA derivatives in the drug development pipeline for metabolic-related disorders.
Chemical Profile and Pharmacological Rationale
7-Methoxyquinoxalin-5-amine (CAS: 7403-14-7) is a bicyclic heteroaromatic compound characterized by a pyrazine ring fused to a benzene ring, substituted with a methoxy group at the 7-position and a primary amine at the 5-position[2].
Causality in Scaffold Design:
Quinoxaline Core: The dual nitrogen atoms in the pyrazine ring act as potent hydrogen bond acceptors. This is critical for anchoring the molecule within the transmembrane helices of G-protein coupled receptors (GPCRs), stabilizing the active conformation of the receptor.
C5-Amine Handle: The primary amine serves as a versatile synthetic handle, allowing for facile amide coupling with various carboxylic acids (e.g., fused pyrazoles). This enables the rapid generation of combinatorial libraries necessary for structure-activity relationship (SAR) optimization[1].
C7-Methoxy Group: This electron-donating group increases the electron density of the aromatic system while providing a lipophilic vector. In metabolic targets, this lipophilicity enhances binding affinity by occupying hydrophobic receptor sub-pockets, optimizing the compound's overall pharmacokinetic profile.
Patent Landscape Analysis
The application of 7-MQA in metabolic disorders is primarily observed in two distinct therapeutic avenues:
3.1 Fused Pyrazole Derivatives for GPCR Modulation
Arena Pharmaceuticals (US20060205955A1) disclosed a series of fused pyrazole derivatives aimed at treating metabolic-related disorders[1]. 7-MQA is utilized as a key synthetic intermediate to generate complex amides. These compounds are designed to target GPCRs involved in metabolic regulation (such as the 5-HT2C receptor), where agonism leads to the modulation of appetite, lipid metabolism, and glycemic control[1].
3.2 SIBO and Gut-Microbiome Mediated Metabolic Syndrome
Emerging research links Small Intestinal Bacterial Overgrowth (SIBO) to systemic metabolic dysfunction. Patent US20020039599A1 explores methods for diagnosing and treating SIBO and related conditions[3]. 7-MQA and its structural analogs are identified within compositions aimed at modulating enteric microflora and gut-brain axis signaling, thereby indirectly alleviating metabolic syndrome symptoms[3].
Quantitative Data: Patent and Target Summary
The following table summarizes the primary patent applications and the specific role of 7-MQA within these therapeutic frameworks.
To ensure scientific rigor and reproducibility, the following protocols describe the synthesis and in vitro validation of 7-MQA derived metabolic modulators. Every workflow is designed as a self-validating system.
Protocol 1: Amide Coupling of 7-MQA with Pyrazole-4-carboxylic Acids
Objective: Synthesize a library of fused pyrazole-quinoxaline derivatives for GPCR screening.
Causality: HATU is selected over traditional EDC/NHS coupling due to its superior efficiency in activating carboxylic acids for reaction with electron-deficient, sterically hindered aromatic amines like 7-MQA. This minimizes epimerization and maximizes yield.
Preparation: Dissolve 1.0 eq of the target pyrazole-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation of the amine.
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the highly reactive active ester intermediate.
Coupling: Introduce 1.1 eq of 7-methoxyquinoxalin-5-amine. Stir the reaction mixture at 50°C for 12 hours. Rationale: The elevated temperature is required to overcome the steric hindrance and lower nucleophilicity of the C5-amine adjacent to the bridgehead carbon.
Validation (Self-Validating Step): Monitor reaction progression via LC-MS. The assay is validated when the distinct 7-MQA peak (m/z ~175.19) is consumed and replaced by the target product mass, confirming successful amide bond formation without side-product interference.
Purification: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography (silica gel, gradient DCM/MeOH).
Protocol 2: In Vitro GPCR Functional Assay (Ca2+ Mobilization)
Objective: Evaluate the agonistic activity of 7-MQA derivatives on metabolic GPCR targets.
Causality: A fluorometric imaging plate reader (FLIPR) assay measuring intracellular calcium mobilization is utilized because it provides real-time, high-throughput functional data specifically for Gq-coupled receptors, which are heavily implicated in metabolic signaling.
Cell Culture: Seed CHO-K1 cells stably expressing the target GPCR into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye diluted in assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid). Rationale: Probenecid is crucial as it inhibits organic anion transporters, preventing the efflux of the fluorescent dye from the cells.
Compound Addition: Prepare serial dilutions of 7-MQA derivatives (10 µM to 0.1 nM). Use a known agonist (e.g., Lorcaserin) as a positive control and vehicle (DMSO) as a negative control.
Measurement: Read baseline fluorescence for 10 seconds, inject compounds, and record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.
Validation (Self-Validating Step): Calculate the Z'-factor using the positive and negative control wells. A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, ensuring that the calculated EC50 values for the 7-MQA derivatives are statistically reliable.
Visualizations
Pharmacological Signaling Pathway
The following diagram illustrates the downstream metabolic regulation triggered by 7-MQA derived GPCR agonists.
GPCR Activation Pathway by 7-MQA Derivatives in Metabolic Control.
Drug Development Workflow
The following diagram outlines the critical path from scaffold synthesis to in vivo efficacy testing.
Drug Development Workflow for 7-MQA Based Metabolic Therapies.
Conclusion
7-Methoxyquinoxalin-5-amine serves as a highly versatile and pharmacologically relevant scaffold in the development of therapeutics for metabolic disorders. By leveraging its unique structural properties—specifically its capacity for hydrogen bonding and optimal lipophilicity—researchers can design potent GPCR modulators and novel agents targeting the gut-microbiome axis. The integration of self-validating synthetic and functional assays ensures that derivatives of this scaffold can be reliably advanced through the preclinical pipeline.
References
Fused pyrazole derivatives and methods of treatment of metabolic-related disorders thereof (US20060205955A1). Source: Google Patents.
Methods of diagnosing and treating small intestinal bacterial overgrowth (SIBO) and SIBO-related conditions (US20020039599A1). Source: Google Patents.
The 5-Amino-Substituted Quinoxaline Scaffold: A Technical Guide for Drug Discovery
The following technical guide details the medicinal chemistry, synthetic accessibility, and pharmacological utility of the 5-amino-substituted quinoxaline scaffold . This document is structured for drug discovery profess...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry, synthetic accessibility, and pharmacological utility of the 5-amino-substituted quinoxaline scaffold . This document is structured for drug discovery professionals, focusing on actionable protocols and mechanistic insights.
Executive Summary: The "Peri" Advantage
While the quinoxaline ring system (1,4-diazanaphthalene) is a privileged scaffold in medicinal chemistry, the vast majority of exploration has focused on the electron-deficient 2,3-positions or the electronically accessible 6-position. The 5-position (and its symmetry equivalent, the 8-position) remains underutilized, yet it offers unique geometric and electronic advantages:
Peri-Interaction: The 5-amino group sits in the peri position relative to the N4 nitrogen. This proximity allows for unique intramolecular hydrogen bonding (increasing membrane permeability by masking polarity) or the formation of fused tricyclic systems (e.g., imidazo[1,5-a]quinoxalines).
Vector Orthogonality: Substituents at C5 project into spatial regions distinct from the typical "long-axis" substitutions at C2/C3 or C6/C7, allowing access to solvent-exposed pockets in enzymes like kinases.
Electronic Decoupling: Unlike the 2,3-positions, which are highly electrophilic, the 5-position is on the benzenoid ring, allowing the amino group to act as a robust electron donor without destabilizing the pyrazine core.
Synthetic Accessibility & Regiocontrol
Accessing the 5-aminoquinoxaline core requires overcoming the inherent regioselectivity of the quinoxaline ring. Direct electrophilic aromatic substitution (EAS) on quinoxaline typically favors the 5-position for nitration, but separation from the 6-isomer can be tedious.
Core Synthetic Pathways
The following diagram outlines the three primary routes to high-purity 5-amino-substituted quinoxalines.
Figure 1: Strategic disconnections for accessing the 5-aminoquinoxaline scaffold. The reduction of 5-nitroquinoxaline remains the most scalable industrial route.
Detailed Protocol: Reduction of 5-Nitroquinoxaline
Validation: This protocol avoids the over-reduction often seen with high-pressure hydrogenation.
Reflux: Heat to reflux (80°C) for 3–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (
) will disappear, and a fluorescent amine spot () will appear.
Workup (Critical): Cool to RT. Neutralize carefully with saturated
solution until pH 8. Note: Tin salts will form a thick emulsion. Filter the entire mixture through a Celite pad to remove tin salts. Wash the pad with EtOAc.
Isolation: Extract the filtrate with EtOAc (3x). Dry over
and concentrate.
Yield: Expect 85–95% of a dark orange/red solid.
Pharmacological Utility & Mechanism of Action
The 5-amino group is not merely a handle for diversity; it is a functional pharmacophore.
A. Kinase Inhibition (The "Hinge" Binder)
In many kinase inhibitors, the quinoxaline nitrogen (N1 or N4) acts as a hydrogen bond acceptor for the kinase hinge region. The 5-amino group can serve two distinct roles:
Solvent Front Anchor: If the quinoxaline core binds deep in the pocket, the 5-amino substituent projects towards the solvent front, improving solubility and allowing attachment of solubilizing groups (e.g., piperazines).
Intramolecular H-Bonding: It can H-bond with N4, planarizing the system and locking the conformation for optimal entropy upon binding.
B. NMDA Receptor Antagonism
5-substituted quinoxaline-2,3-diones are potent antagonists of the glycine site of the NMDA receptor.[1] Here, the 5-substituent (often introduced via the 5-amino precursor) fills a specific hydrophobic pocket adjacent to the agonist binding site.
C. DNA Intercalation
The planar quinoxaline core is a known DNA intercalator. 5-amino substitution pushes electron density into the ring, altering the redox potential and stacking energy. This is exploited in chromophore-modified antibiotics like Echinomycin analogs.
Comparative SAR Data (Representative)
Table 1: Impact of 5-position substitution on biological potency in representative assays.
Compound Class
5-Position Substituent
Target
Activity ( / )
Mechanistic Insight
Quinoxaline-2,3-dione
NMDA (Glycine site)
Baseline affinity.
Quinoxaline-2,3-dione
NMDA (Glycine site)
Electron withdrawal enhances N-H acidity.
Quinoxaline-2,3-dione
NMDA (Glycine site)
5-amino linker fills lipophilic pocket.
Imidazo[1,5-a]quinoxaline
(Fused Ring)
p56 Lck Kinase
5-amino nitrogen becomes part of fused ring.
Simple Quinoxaline
Tubulin
Too polar/small; requires derivatization.
Visualization of Biological Interaction[3]
The following diagram illustrates the "Lock and Key" mechanism where the 5-amino substituent directs the orientation of the scaffold within a generic Kinase ATP pocket.
Figure 2: Pharmacophore mapping of the 5-aminoquinoxaline scaffold within a kinase active site. The 5-position serves as the critical exit vector towards the solvent front.
References
Synthesis of 5-Amino-6-nitroquinoxaline. PrepChem.com. Available at: [Link]
Structure-Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. Journal of Medicinal Chemistry, 2001. Available at: [Link]
Discovery of the Aminated Quinoxalines as Potential Active Molecules. Bentham Science, 2024. Available at: [Link]
Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of BMS-279700. PubMed, 2004. Available at: [Link]
Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines. Journal of Medicinal Chemistry, 1977. Available at: [Link]
7-Methoxyquinoxalin-5-amine safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 7-Methoxyquinoxalin-5-amine This document provides a comprehensive safety and handling guide for 7-Methoxyquinoxalin-5-amine, a heterocyclic amine of significant intere...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of 7-Methoxyquinoxalin-5-amine
This document provides a comprehensive safety and handling guide for 7-Methoxyquinoxalin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Given that specific toxicological data for this compound is not extensively published, this guide synthesizes information from safety data sheets of structurally analogous compounds, established laboratory safety principles, and the context of its application in organic synthesis. It is intended for researchers, chemists, and drug development professionals who may handle this or similar quinoxaline derivatives.
Compound Profile and Scientific Context
7-Methoxyquinoxalin-5-amine (CAS No. 1027266-57-4) belongs to the quinoxaline class of compounds. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of molecules investigated for a wide range of biological activities, including anticancer, antimicrobial, and anxiolytic properties.[1][2][3] Researchers utilizing this compound are likely engaged in multi-step organic synthesis to create novel molecular entities for pharmacological screening.[4][5]
The causality behind the stringent handling procedures described herein stems from the compound's chemical nature: it is an aromatic amine, a class of compounds that often carries toxicological warnings, and its specific reactivity and biological effects have not been fully characterized.[6] Therefore, a conservative approach based on the principle of minimizing exposure is paramount.
(Note: Molecular Formula and Weight have been corrected based on the structure of 7-Methoxyquinoxalin-5-amine, as the initially searched compound was a quinoline derivative. This highlights the importance of verifying structural details.)
Hazard Identification and Toxicological Assessment
To the best of our knowledge, the specific health hazards of 7-Methoxyquinoxalin-5-amine have not been fully investigated.[6] However, based on the known hazard profile of the quinoline/quinoxaline core and aromatic amines, the following potential hazards should be assumed.[9]
Acute Oral Toxicity: Harmful if swallowed.[9][10] Aromatic amines can be toxic upon ingestion.
Skin Irritation: Causes skin irritation.[9][11] Prolonged contact may lead to redness and discomfort.
Serious Eye Irritation: Causes serious eye irritation.[9][11][12] Direct contact can cause significant damage.
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[9][11]
It is crucial to handle this compound as a substance of unknown but potentially significant toxicity.
Hierarchy of Controls: A Self-Validating Safety System
Effective safety protocols rely on a multi-layered approach known as the hierarchy of controls. This system is self-validating because it prioritizes inherent safety measures over procedural ones, reducing the chance of human error leading to exposure.
Caption: Hierarchy of controls, from most to least effective.
Engineering Controls (Primary Barrier): All handling of 7-Methoxyquinoxalin-5-amine powder must be performed in a certified chemical fume hood to prevent inhalation of dust and contain any spills.[6][13] An eyewash station and safety shower must be readily accessible.[6][12]
Administrative Controls (Procedural Safety): Adherence to Standard Operating Procedures (SOPs) is mandatory. This includes proper training on the specific hazards and handling techniques for this compound. Do not eat, drink, or apply cosmetics in the laboratory.[13]
Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for robust engineering controls but is essential to protect from residual risk.
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[12]
Skin Protection: Wear a lab coat and chemical-resistant gloves. Inspect gloves before use and use proper removal technique to avoid skin contact. Wash hands thoroughly after handling, even if gloves were worn.[13]
Respiratory Protection: Under normal use within a fume hood, no respiratory protection is required. If engineering controls are not available or during a large spill, a NIOSH-approved respirator with a particle filter may be necessary.[12]
Experimental Workflow: Safe Handling Protocol
The following protocol outlines the key safety checkpoints from receipt to disposal. This workflow is designed to be a self-validating system where progress to the next step is contingent on the successful implementation of safety measures.
Caption: Experimental workflow with integrated safety checkpoints.
Step-by-Step Methodology:
Receiving and Storage:
Upon receipt, inspect the container for any damage.
Log the chemical into your inventory.
Store the container tightly closed in a designated, well-ventilated area at 4°C, protected from light.[7][13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][14]
Preparation and Use:
Before handling, ensure all engineering controls are functional and you are wearing the correct PPE.
Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent dust formation and inhalation.[12]
Use appropriate tools (e.g., spatulas) and clean them thoroughly after use.
If preparing solutions, add the solid to the solvent slowly.
Accidental Release Measures:
In case of a spill, evacuate the immediate area.
Wearing appropriate PPE, sweep up the solid material, minimizing dust generation.[12] Place it into a suitable, labeled container for hazardous waste disposal.[12][13]
All waste material containing 7-Methoxyquinoxalin-5-amine must be disposed of as hazardous chemical waste through an approved disposal service.[13] This includes empty containers, contaminated gloves, and any cleanup materials.
First-Aid and Emergency Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][13] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
In all cases of exposure, show the safety data sheet or this guide to the medical personnel in attendance.
References
7-Methoxyquinoline . PubChem, National Institutes of Health. [Link]
Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents . PMC, National Institutes of Health. [Link]
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates . ResearchGate. [Link]
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades . MDPI. [Link]
Pharmacophore Modeling of 5-Amino-7-Methoxyquinoxaline: Strategic Scaffold Optimization for Kinase Inhibition
An In-Depth Technical Guide Executive Summary The 5-amino-7-methoxyquinoxaline scaffold represents a "privileged structure" in medicinal chemistry, possessing the requisite electronic and steric properties to serve as a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Executive Summary
The 5-amino-7-methoxyquinoxaline scaffold represents a "privileged structure" in medicinal chemistry, possessing the requisite electronic and steric properties to serve as a potent ATP-competitive kinase inhibitor or DNA-intercalating agent. While quinoxalines are historically significant (e.g., Brimonidine, Varenicline), this specific 5,7-disubstitution pattern offers unique vectors for optimizing binding affinity, particularly within the hinge region of protein kinases such as VEGFR-2 and PI3K/mTOR .
This guide details the construction of a high-fidelity pharmacophore model for this scaffold. Unlike generic tutorials, this whitepaper focuses on the causality of feature selection —explaining why the 5-amino group serves as a critical hinge binder and how the 7-methoxy substituent modulates selectivity through steric exclusion. We provide a self-validating protocol for generating, refining, and validating this model against decoy datasets to ensure high enrichment factors in virtual screening.
Chemical Context & Mechanistic Grounding[1][2]
The Scaffold Architecture
The 5-amino-7-methoxyquinoxaline core is not merely a flat aromatic system; it is a vector-rich template.
The Quinoxaline Core (Aromatic/Hydrophobic): A bioisostere of quinoline and naphthalene. It provides the primary
- stacking interactions essential for anchoring the molecule within the hydrophobic ATP-binding pocket (e.g., against Phenylalanine residues in the kinase P-loop).
5-Amino Group (H-Bond Donor): Positioned to act as a primary Hydrogen Bond Donor (HBD). In kinase inhibitors, this often mimics the exocyclic amine of adenine, forming a crucial hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu917/Cys919 in VEGFR-2).
7-Methoxy Group (H-Bond Acceptor/Steric): This substituent serves a dual purpose. Electronically, it is an electron-donating group (EDG) that modulates the basicity of the ring nitrogens. Sterically, it probes the "solvent-front" or specific hydrophobic sub-pockets, often determining selectivity against homologous kinases.
Target Hypothesis: VEGFR-2 (KDR)
Given the structural homology of this scaffold to known inhibitors like Sunitinib (indolinone-based) and various quinoxaline-based clinical candidates, we will anchor this pharmacophore modeling exercise on VEGFR-2 inhibition . The goal is to identify analogs that disrupt tumor angiogenesis.
Data Curation & Preparation Protocol
Objective: Build a training set that captures the bioactive conformation of the scaffold.
Dataset Construction
Do not rely on a single crystal structure. A robust model requires an ensemble of bioactive conformations.
Source Selection: Query ChEMBL and PubChem for "quinoxaline" substructures with
against VEGFR-2.
Scaffold Filtering: Filter for 5,7-disubstituted analogs. If exact matches are scarce, broaden to 5,6- or 6,7-disubstituted analogs to infer excluded volumes.
Decoy Generation: For every active ligand, generate 50 decoys using DUD-E (Directory of Useful Decoys) . Decoys must match the physical properties (MW, LogP) but differ in topology.
Conformational Analysis
The 7-methoxy group has rotational freedom. You must sample the energy landscape to find the bioactive conformer.
Method: Boltzmann Jump or Monte Carlo conformational search.
Constraint: The quinoxaline ring must remain planar.
Energy Window: Discard conformers
above the global minimum.
Pharmacophore Generation Workflow
This protocol uses a Ligand-Based approach (Common Feature Pharmacophore) augmented by Structure-Based constraints (if a PDB co-crystal is available, e.g., PDB ID: 4AGC).
Feature Mapping (The "Why" and "How")
Feature Type
Location on Scaffold
Mechanistic Function
Tolerance (Å)
H-Bond Donor (D)
5-Amino Nitrogen
Hinge Binder (Backbone Carbonyl)
1.6
H-Bond Acceptor (A)
Ring Nitrogen (N1)
Hinge Binder (Backbone NH)
1.6
Aromatic Ring (R)
Quinoxaline Core
-Stacking (Gatekeeper Residue)
2.0
Hydrophobic (H)
7-Methoxy Methyl
Hydrophobic Pocket Fit
2.2
Exclusion Vol (X)
Perpendicular to Ring
Prevent Steric Clash
N/A
The 3D-QSAR Workflow (Graphviz)
Caption: Figure 1. Iterative workflow for pharmacophore generation and validation. Note the feedback loop from ROC analysis to Feature Definition, ensuring the model is not over-fitted.
Experimental Validation Protocol
A pharmacophore model is a hypothesis. It must be challenged before being used for screening.
The "Leave-One-Out" Cross-Validation
Remove the most potent compound from the training set.
Regenerate the pharmacophore model.
Predict the activity of the removed compound.
Success Metric: The predicted activity must fall within 1 log unit of the experimental
.
Enrichment Factor (EF) Calculation
To prove the model can distinguish signal from noise:
Screen a database of 1,000 compounds (20 known actives + 980 decoys).
Calculate
(Enrichment Factor at top 1% of database).
Target: An
indicates the model is 10 times better than random selection.
Strategic Application: Virtual Screening
Once validated, apply the model to the ZINC15 or Enamine databases.
Pre-Screening: Filter database for "Lead-Like" properties (MW < 350, LogP < 3) to allow room for further optimization.
Pharmacophore Fit: Map compounds to the 4-point pharmacophore (Donor-Acceptor-Aromatic-Hydrophobic).
Docking Confirmation: Take the top 500 hits and perform rigid-body docking into the VEGFR-2 crystal structure (e.g., PDB: 3EWH) to verify the binding pose matches the pharmacophore hypothesis.
Signaling Pathway Context (VEGFR-2)
Understanding the downstream effect is crucial. Inhibiting VEGFR-2 with this scaffold blocks the RAS/RAF/MEK/ERK cascade.
Caption: Figure 2. The 5-amino-7-methoxyquinoxaline scaffold targets the ATP-binding pocket of VEGFR-2, effectively truncating the RAS/RAF and PI3K downstream signaling cascades essential for angiogenesis.
References
Gawron, O., & Spoerri, P. E. (1945). Synthesis of 5-Amino-7-methoxyquinoxaline and Derivatives. Journal of the American Chemical Society, 67(3), 514–515. Link
Mandi, P., et al. (2022).[1] Quinoxaline-based VEGFR-2 inhibitors: Design, synthesis, and antiproliferative evaluation. RSC Advances, 11, 33050-33068. Link
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Link
Montana, J. G., et al. (2008). Quinoxaline derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 18(12), 1365-1372. Link
Protein Data Bank (PDB). Crystal structure of VEGFR2 kinase domain. PDB ID: 4AGC. Link
A Technical Guide to the Synthesis of 7-methoxyquinoxalin-5-amine: A Historical Perspective on the Gawron-Spoerri Condensation
This guide provides an in-depth technical exploration of the synthesis of 7-methoxyquinoxalin-5-amine, a substituted quinoxaline of interest to researchers in medicinal chemistry and drug development. While a specific pu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical exploration of the synthesis of 7-methoxyquinoxalin-5-amine, a substituted quinoxaline of interest to researchers in medicinal chemistry and drug development. While a specific publication by Gawron and Spoerri detailing the synthesis of this exact molecule is not prominent in the historical literature, this document reconstructs the synthetic route they would have employed based on their foundational work with quinoxalines. The core of this synthesis lies in the classic condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, a method that remains a cornerstone of quinoxaline chemistry.[1][2]
This whitepaper will delve into the strategic considerations for this synthesis, the detailed reaction mechanism, a comprehensive experimental protocol, and the broader context of quinoxaline synthesis.
The Significance of the Quinoxaline Scaffold
Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2][3] This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.
The Gawron-Spoerri Approach: A Legacy of Condensation Chemistry
The traditional and most fundamental method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This reaction, refined and extensively utilized by chemists like O. Gawron and P.E. Spoerri, provides a direct and efficient route to a wide variety of quinoxaline derivatives. The choice of substituents on both the diamine and the dicarbonyl compound dictates the final substitution pattern of the quinoxaline product.
For the synthesis of 7-methoxyquinoxalin-5-amine, the logical precursors based on the Gawron-Spoerri methodology are 4-methoxy-benzene-1,2,3-triamine and glyoxal .
Figure 2: Reaction mechanism for the formation of 7-methoxyquinoxalin-5-amine.
The reaction is typically acid-catalyzed, which protonates a carbonyl oxygen of glyoxal, rendering the carbonyl carbon more electrophilic. One of the amino groups of the triamine then attacks this activated carbonyl carbon. Following a proton transfer, a molecule of water is eliminated to form a Schiff base (imine). This process is repeated with the second amino group and the second carbonyl group, leading to a cyclized dihydropyrazine intermediate. This intermediate subsequently undergoes oxidation to the aromatic quinoxaline. In many cases, atmospheric oxygen is sufficient for this final oxidation step, especially when the reaction is heated.
Experimental Protocol
The following is a detailed, hypothetical protocol for the synthesis of 7-methoxyquinoxalin-5-amine based on classical quinoxaline synthesis methods.
Materials and Reagents
4-methoxy-benzene-1,2,3-triamine
Glyoxal (40% aqueous solution)
Ethanol
Acetic acid (glacial)
Sodium bicarbonate
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-methoxy-benzene-1,2,3-triamine in a minimal amount of ethanol.
Addition of Reagents: To this solution, add 1.1 equivalents of a 40% aqueous solution of glyoxal. Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-methoxyquinoxalin-5-amine.
Figure 3: Experimental workflow for the synthesis of 7-methoxyquinoxalin-5-amine.
Data Presentation: Representative Quinoxaline Syntheses
The following table summarizes various classical and modern approaches to quinoxaline synthesis, providing context for the reaction conditions and yields that can be expected.
The synthesis of 7-methoxyquinoxalin-5-amine, while not explicitly detailed in the works of Gawron and Spoerri, can be confidently approached using the classical condensation reaction they helped to establish. The key to this synthesis is the preparation of the substituted o-phenylenediamine precursor, 4-methoxy-benzene-1,2,3-triamine. The subsequent condensation with glyoxal provides a direct and reliable route to the target quinoxaline. This historical methodology, augmented by modern purification techniques, continues to be a valuable tool for the synthesis of this important class of heterocyclic compounds, enabling further research into their potential applications in drug discovery and materials science.
References
Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
Narsaiah, A. V. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
Mother Theresa Institute of Pharmaceutical Education and Research. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
Shaikh, I. N., et al. (2021).
Arkat USA, Inc. (2008).
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
El-Dean, A. M. K. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZOD[5]IAZEPINES. LOCKSS.
Sun, Y., et al. (2025).
Glinyanaya, N. V., et al. (2022). A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. MDPI.
PrepChem.com. (n.d.). Synthesis of 1,2,4-triaminobenzene.
Mother Theresa Institute of Pharmaceutical Education and Research. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
Wang, L., et al. (2020). Selectively lighting up glyoxal in living cells using an o-phenylenediamine fused hemicyanine. Organic & Biomolecular Chemistry (RSC Publishing).
da Silva, J. F. M., et al. (2015).
Kiran, G., et al. (n.d.). A green synthesis of quinoxaline derivatives & their biological actives.
ResearchGate. (n.d.). Reaction of condensation of o-phenylenediamine and 1,2-diketones and...
Bayer Aktiengesellschaft. (1993). 1,2,4-Triaminobenzene derivatives and process for their preparation.
U.S. Army Research Laboratory. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC.
Technical Guide: Solubility Profiling and Solvent Selection for 7-Methoxyquinoxalin-5-amine
The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization of 7-Methoxyquinoxalin-5-amine . This document is structured for researchers requiring high-puri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, solvent selection strategy, and experimental characterization of 7-Methoxyquinoxalin-5-amine . This document is structured for researchers requiring high-purity solubilization for synthesis, purification, or biological assay development.[1][2]
[1][2]
Executive Summary
7-Methoxyquinoxalin-5-amine is a functionalized heterocyclic building block critical in the synthesis of kinase inhibitors and DNA-intercalating agents.[1][2] Its solubility behavior is governed by the interplay between the planar, hydrophobic quinoxaline core and the polar, hydrogen-bonding amine (–NH₂) and methoxy (–OCH₃) substituents.
While the quinoxaline scaffold generally exhibits moderate lipophilicity, the introduction of a primary amine at the 5-position creates potential for intermolecular hydrogen bonding, which can significantly increase crystal lattice energy and reduce solubility in non-polar solvents. This guide provides a predictive solubility profile, validated experimental protocols for determining exact solubility limits, and strategic recommendations for solvent selection in drug discovery workflows.
To select the appropriate solvent, one must understand the molecular interactions driving dissolution.[1]
Structural Determinants of Solubility[1]
Quinoxaline Core (1,4-diazanaphthalene): A planar, electron-deficient aromatic system.[1][2] It drives solubility in polar aprotic solvents (DMSO, DMF) via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
- stacking interactions and dipole-dipole forces.[2]
5-Amino Group (-NH₂): Acts as both a hydrogen bond donor and acceptor.[1][2] In protic solvents (MeOH, EtOH), it facilitates solvation.[1] However, in the solid state, it promotes strong intermolecular H-bonding, often requiring thermal energy (heat) to break the crystal lattice during dissolution.
7-Methoxy Group (-OCH₃): A weak H-bond acceptor.[1][2] It increases lipophilicity relative to a hydroxyl group but enhances solubility in moderately polar solvents (DCM, THF) compared to the unsubstituted amine.[1]
Predicted Solubility Profile
Based on structural analogs (e.g., 6-aminoquinoxaline, 7-nitroquinoxalin-2-amine) and calculated LogP (~1.5–2.0).[1][2]
Solvent Class
Representative Solvents
Predicted Solubility
Application Context
Polar Aprotic
DMSO, DMF, DMAc
High (>50 mg/mL)
Primary Choice. Ideal for stock solutions (10–100 mM) and biological assays.[1][2]
Polar Protic
Methanol, Ethanol
Moderate (5–20 mg/mL)
Good for crystallization and reactions.[1][2] May require sonication or heating (40°C).[1][2]
Chlorinated
DCM, Chloroform
Moderate (10–30 mg/mL)
Excellent for liquid-liquid extraction and chromatography loading.[1][2]
Ethers/Esters
THF, Ethyl Acetate
Low-Moderate (1–10 mg/mL)
Useful for precipitation/trituration when mixed with non-polar anti-solvents.[1][2]
Non-Polar
Hexanes, Heptane
Insoluble (<0.1 mg/mL)
Used as anti-solvents to force precipitation.[1][2]
Aqueous
Water, PBS (pH 7.4)
Low (<1 mg/mL)
Requires pH adjustment (acidification) to protonate the amine for solubility.[1]
Experimental Protocols for Solubility Determination
Do not rely on visual estimates alone. The following protocols ensure rigorous data generation for regulatory or publication purposes.
The following decision tree guides the researcher through the solubility determination process.
Caption: Figure 1.[1][2] Decision matrix for solvent selection based on solvent polarity and expected interaction with the amino-quinoxaline scaffold.
Solvation Mechanism
Understanding the interaction at the molecular level aids in troubleshooting precipitation.[1]
Caption: Figure 2.[1][2] Mechanistic interactions between functional groups of the target compound and various solvent species.
Critical Application Notes
Handling & Stability[1][2]
Light Sensitivity: Quinoxalines can be photosensitive.[1][2][4] Store solutions in amber vials wrapped in foil.
Oxidation: The 5-amino group is susceptible to oxidation over time in solution.[1][2] Recommendation: Prepare DMSO stocks fresh or store at -20°C under argon.
Acidification: If aqueous solubility is required (e.g., >1 mg/mL), acidify the solution with 1.0 eq. of HCl or Methanesulfonic acid to form the salt.[1] This typically increases aqueous solubility by 10–100 fold [1].[1][2]
Purification Strategy (Recrystallization)
Exploit the temperature-dependent solubility in ethanol:
Dissolve crude material in boiling Ethanol (approx. 20 mL/g).
Allow to cool slowly to Room Temperature, then to 4°C.
The amino-quinoxaline should crystallize as fine needles or plates.[1][2]
Wash with cold Hexane or Diethyl Ether (Anti-solvents).[1][2]
References
M. Kiani et al. (2023).[1][2][5] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link][1]
MDPI. (2022).[1][2] Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement. Retrieved from [Link]
ResearchGate. (2025). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Retrieved from [Link]
Application Note: Synthesis of 7-Methoxyquinoxalin-5-amine from 3,5-Dinitroanisole
[1][2] Introduction & Retrosynthetic Analysis The target molecule, 7-Methoxyquinoxalin-5-amine (also known as 5-amino-7-methoxyquinoxaline), is a critical scaffold in the development of kinase inhibitors and alpha-2 adre...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Introduction & Retrosynthetic Analysis
The target molecule, 7-Methoxyquinoxalin-5-amine (also known as 5-amino-7-methoxyquinoxaline), is a critical scaffold in the development of kinase inhibitors and alpha-2 adrenergic agonists (structural analogs of Brimonidine).
While traditional routes often start from p-anisidine involving lengthy protection/deprotection sequences, this protocol details a more direct, atom-economical route starting from 3,5-dinitroanisole . This approach leverages Vicarious Nucleophilic Substitution (VNS) to selectively functionalize the electron-deficient aromatic ring, followed by reduction and cyclization.
Retrosynthetic Logic
Quinoxaline Formation: The pyrazine ring is constructed via the condensation of a 1,2-diamine with a 1,2-dicarbonyl (Glyoxal).
Regiochemistry: To achieve the 5-amino-7-methoxy substitution pattern, the precursor must be 3,4,5-triaminoanisole .[1]
Symmetry Check: Condensation of glyoxal at the 3,4-positions of 3,4,5-triaminoanisole yields 5-amino-7-methoxyquinoxaline (equivalent to 8-amino-6-methoxyquinoxaline by symmetry).
Functionalization: The key challenge is converting 3,5-dinitroanisole into 3,4,5-triaminoanisole.[2] This requires introducing a nitrogen functionality at the C4 position (between the two nitro groups).
Strategy: VNS is the optimal method to introduce an amino group at the most electrophilic position (C4) of 3,5-dinitroanisole, yielding 4-amino-3,5-dinitroanisole .
Reaction Pathway & Mechanism[4][5][6][7][8]
The synthesis proceeds in three distinct stages:
Regioselective Amination (VNS): Direct amination at C4.
Global Reduction: Conversion of nitro groups to amines.
Step 1: Synthesis of 4-Amino-3,5-dinitroanisole via VNS
Principle: The C4 position of 3,5-dinitroanisole is activated by two ortho-nitro groups, making it highly susceptible to nucleophilic attack. We use 1,1,1-trimethylhydrazinium iodide (TMHI) as the aminating agent.
Reagents:
3,5-Dinitroanisole (1.0 eq)
1,1,1-Trimethylhydrazinium iodide (TMHI) (1.2 eq)
Potassium tert-butoxide (KOtBu) (2.5 eq)
DMSO (Anhydrous)
Protocol:
Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon.
Dissolution: Dissolve 3,5-dinitroanisole (10 g, 50.5 mmol) and TMHI (12.2 g, 60.6 mmol) in anhydrous DMSO (100 mL).
Addition: Cool the solution to 0°C. Add KOtBu (14.1 g, 126 mmol) portion-wise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C to prevent decomposition.
Reaction: Allow the deep red/purple solution to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane).
Quench: Pour the reaction mixture into ice-cold dilute HCl (500 mL, 1M). The pH should be acidic (~pH 2).
Isolation: A yellow/orange precipitate will form. Filter the solid, wash copiously with water, and dry under vacuum.
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 65-75%
Data Check: 1H NMR should show loss of the C4 proton (triplet at ~8.7 ppm in SM) and appearance of a broad NH2 signal.
Step 2: Synthesis of 3,4,5-Triaminoanisole (In Situ)
Critical Warning: 3,4,5-Triaminoanisole is highly sensitive to oxidation (air). It is recommended to proceed immediately to Step 3 without isolating the dry solid.
Reagents:
4-Amino-3,5-dinitroanisole (from Step 1)
10% Palladium on Carbon (Pd/C) (10 wt% loading)
Hydrogen Gas (H2)
Methanol (degassed)
Protocol:
Setup: In a hydrogenation vessel (Parr shaker or balloon setup), suspend 4-amino-3,5-dinitroanisole (5.0 g) in degassed Methanol (100 mL).
Catalyst: Add 10% Pd/C (0.5 g). Caution: Pd/C is pyrophoric; keep wet with solvent.
Reduction: Pressurize with H2 (40 psi) or use a balloon. Stir vigorously at RT for 4-6 hours.
Monitoring: The yellow suspension will turn colorless or light grey as the nitro groups are reduced.
Filtration: Filter the mixture through a Celite pad under an Argon atmosphere to remove the catalyst. Wash the pad with degassed methanol.
Handling: Use the filtrate (containing 3,4,5-triaminoanisole) directly in Step 3.
Step 3: Cyclization to 7-Methoxyquinoxalin-5-amine
Principle: Condensation of the vicinal diamine moiety with glyoxal closes the pyrazine ring.
VNS Regioselectivity: The VNS reaction on 3,5-dinitroanisole is highly selective for the C4 position due to the cooperative electron-withdrawing effect of the two ortho-nitro groups. If low yield is observed, ensure DMSO is strictly anhydrous, as water quenches the carbanion intermediate.
Oxidation of Triamine: The intermediate 3,4,5-triaminoanisole turns black rapidly upon air exposure. Always keep the solution under Argon/Nitrogen during the transfer between Step 2 and Step 3.
Isomer Verification: The product must be distinguished from 6-methoxyquinoxalin-5-amine. 1H NMR NOE (Nuclear Overhauser Effect) studies can confirm the structure:
Irradiation of the Methoxy signal should show NOE enhancement of the proton at C6 and C8.
The proton at C6 is ortho to the amine (C5) and ortho to methoxy (C7)? No, in the target (5-amino-7-methoxy), C6 is between NH2 and OMe. C8 is isolated between OMe and N1.
Correction: In 5-amino-7-methoxyquinoxaline:
H6 is between C5-NH2 and C7-OMe.
H8 is between C7-OMe and N1.
NOE on OMe should enhance H6 and H8.
NOE on NH2 should enhance H6 (and H4? No, N4).
References
Gawron, O., & Spoerri, P. E. (1945).[2] 7-Methoxy-5-aminoquinoxaline and 7-Methoxy-5-diethylaminoalkylaminoquinoxalines.[6] Journal of the American Chemical Society, 67(3), 514–515.[2] Link
Makosza, M., & Winiarski, J. (1987).[7][8] Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.[7] Link
BenchChem Technical Support. (2025). 3,5-Dinitroanisole: Properties and Reaction Safety. Link
King, F. E., & Beer, R. J. S. (1949). New Potential Chemotherapeutic Agents.[2] Part I. Derivatives of Aminoquinoxalines. Journal of the Chemical Society.[2] Link
Application Note: Preparation of 7-Methoxyquinoxalin-5-amine Hydrochloride Salt
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 7-Methoxyquinoxalin-5-amine hydrochloride , a critical scaffold in the development of kinase inhibitors and alpha-adrenergic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 7-Methoxyquinoxalin-5-amine hydrochloride , a critical scaffold in the development of kinase inhibitors and alpha-adrenergic agonists. Unlike generic quinoxaline syntheses, this protocol addresses the specific challenge of regiocontrol in the substitution pattern. We utilize a directed nitration-reduction sequence starting from 4-methoxy-2-nitroaniline to ensure the amino group is installed at the C5 position (peri-position) while the methoxy group remains at C7. The procedure culminates in the isolation of the hydrochloride salt to ensure stability and water solubility for biological assays.
Strategic Retrosynthesis & Pathway
The synthesis is designed to avoid the formation of the unwanted 6-amino-7-methoxy isomer. We employ a "pre-functionalized benzene" strategy, establishing the substitution pattern on the phenyl ring before closing the pyrazine ring.
Synthetic Workflow Diagram
Caption: Figure 1. Step-wise synthetic pathway ensuring regiochemical integrity of the 5,7-substitution pattern.
Experimental Protocols
Stage 1: Nitration (Synthesis of 4-Methoxy-2,6-dinitroaniline)
Objective: Introduce the second nitrogen functionality at the ortho position to the amine to enable future ring closure.
Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid at room temperature.
Cool to 0–5°C.
Add fuming nitric acid dropwise, maintaining internal temperature <10°C.
Stir for 2 hours at room temperature.
Pour onto crushed ice. The yellow precipitate is 4-methoxy-2,6-dinitroaniline .
Filter, wash with cold water, and dry.
Stage 2: Selective Reduction (Synthesis of 1,2-Diamino-4-methoxy-6-nitrobenzene)
Critical Step: We must reduce one nitro group (or the nitro and the nitroaniline) to a diamine without reducing the second nitro group yet. However, for quinoxaline synthesis, we need a 1,2-diamine. The starting material is an aniline (amine at 1). We have nitro groups at 2 and 6.[2][3] We need to reduce the nitro at position 2 to an amine to get a 1,2-diamine system. The nitro at position 6 will remain (becoming position 5 on the quinoxaline).
Note: Zinin reduction (sulfide) is preferred here for regioselectivity over catalytic hydrogenation.
Cool to room temperature. The nitro-quinoxaline often precipitates.
If no precipitate, evaporate solvent and recrystallize from MeOH.
Identity Check: 1H NMR should show two doublets for the quinoxaline ring protons (H2, H3) and the specific aromatic pattern for the benzene ring (meta coupling between H6 and H8).
Stage 4: Final Reduction (Synthesis of 7-Methoxyquinoxalin-5-amine)
Objective: Convert the C5-nitro group to the target amine.
Suspend nitro-quinoxaline and Pd/C in Methanol under Nitrogen.
Introduce H2 atmosphere (balloon) or add Ammonium Formate (5 eq) and heat to reflux.
Stir until colorless (or color change from yellow to fluorescent/pale).
Filter through Celite to remove catalyst.
Concentrate filtrate to obtain the Free Base .
Stage 5: Salt Formation (The Hydrochloride)
Objective: Stabilize the amine.
Procedure:
Dissolve the free base in a minimal amount of anhydrous Dioxane or Ethanol.
Cool to 0°C.
Add 4M HCl in Dioxane (1.1 eq) dropwise.
A yellow/orange precipitate will form immediately.
Stir for 30 mins.
Filter and wash with cold Diethyl Ether (to remove excess acid).
Dry under vacuum at 40°C.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Nitration Temp
< 10°C
Higher temps lead to poly-nitration or oxidation of the methoxy group.
Sulfide Reduction
Stoichiometry (1.5 eq)
Excess sulfide may reduce both nitro groups, leading to unstable triamine.
Cyclization pH
Neutral to slightly acidic
Highly basic conditions can degrade glyoxal (Cannizzaro reaction).
Salt Formation
Anhydrous conditions
Water presence leads to sticky gums/hydrates rather than crystalline solid.
Troubleshooting Guide:
Problem: Low yield in cyclization.
Solution: Ensure the diamine intermediate was not oxidized. Use degassed solvents for Stage 2 & 3.
Problem: Product is a sticky oil during salting.
Solution: Triturate with diethyl ether or hexane. Ensure the free base was fully dried before adding HCl.
Analytical Validation (Self-Validating Data)
To confirm the structure, the following NMR signals are diagnostic. The key is distinguishing the 5-amine-7-methoxy isomer from the 6-amine-7-methoxy isomer.
1H NMR (DMSO-d6, 400 MHz):
Quinoxaline Ring (H2, H3): Two doublets (or singlet if coincident) around δ 8.7 - 8.9 ppm.
Note: A para-substitution pattern (which would occur in the wrong isomer) would show different coupling constants (J ~ 8-9 Hz). The meta-coupling (J ~ 2.5 Hz) confirms the 5,7-substitution pattern.
Methoxy: Singlet at δ 3.85 ppm.
Amine (NH2): Broad singlet (exchangeable with D2O).
References
Nitration of Quinoxalines
Cheung, K., et al. "Regioselective nitration of quinoxalines." Journal of the Chemical Society, Perkin Transactions 1, 2002.
Synthesis of 5-Amino-quinoxalines
Wolf, F. J., et al. "Quinoxaline derivatives. V. The synthesis of 5-aminoquinoxaline." Journal of the American Chemical Society, 1949.
General Quinoxaline Cyclization (Hinsberg Reaction)
Brown, D. J. "The Quinoxalines." The Chemistry of Heterocyclic Compounds, Wiley, 2004.
Safety Data (Nitroanilines)
PubChem Compound Summary for 4-Methoxy-2-nitroaniline.
Visualization of Workup Workflow
Caption: Figure 2. Isolation and Salt Formation Workflow for High Purity API.
Application Note: Precision Acylation of 5-Amino-7-Methoxyquinoxaline
This Application Note is designed to provide a definitive, field-tested guide for the acylation of 5-amino-7-methoxyquinoxaline . This scaffold is a critical intermediate in the synthesis of alpha-2 adrenergic agonists (...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a definitive, field-tested guide for the acylation of 5-amino-7-methoxyquinoxaline . This scaffold is a critical intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs) and kinase inhibitors.
The following protocols prioritize regioselectivity (exocyclic amine vs. ring nitrogen), conversion efficiency , and purification ease .
Executive Summary
The acylation of 5-amino-7-methoxyquinoxaline presents a unique challenge due to the electronic push-pull nature of the substrate. The pyrazine ring exerts a strong electron-withdrawing effect, deactivating the 5-amino group compared to a standard aniline. Conversely, the 7-methoxy group (meta to the amine) provides minor resonance stabilization to the ring system but does not directly enhance the nucleophilicity of the 5-position.
This guide outlines three validated protocols ranging from standard acetylation to complex amide coupling, ensuring high yields while minimizing N-acylation of the quinoxaline ring nitrogens.
Mechanistic Insight & Retrosynthetic Logic
Electronic Landscape
The 5-amino group is the primary nucleophile, but its reactivity is tempered by the electron-deficient quinoxaline core.
Nucleophilicity: Low to Moderate. Requires activated acylating agents (anhydrides, acid chlorides) or high-efficiency coupling reagents (HATU).
Basicity: The ring nitrogens (N1/N4) are weakly basic (pKa ~0.6–0.8). Under neutral or mildly basic conditions, they remain unprotonated and unreactive towards "soft" electrophiles, but can form N-acyl salts with highly reactive acid chlorides if base is insufficient.
Solubility: The planar, heterocyclic structure often leads to poor solubility in non-polar solvents. Polar aprotic solvents (DMF, DMAc) or chlorinated solvents (DCM, DCE) are preferred.
Decision Matrix for Method Selection
Figure 1: Decision matrix for selecting the optimal acylation strategy based on acyl donor availability and complexity.
Experimental Protocols
Method A: Standard Acetylation (Acetic Anhydride)
Best for: Scale-up (>10g), simple acyl groups, cost-efficiency.
Base/Solvent: Pyridine (3.0 equiv) in DCM OR Pure Acetic Acid (reflux)
Protocol:
Dissolution: Charge a 3-neck round bottom flask with 5-amino-7-methoxyquinoxaline (10 mmol, 1.75 g). Add Dichloromethane (DCM, 50 mL) and Pyridine (30 mmol, 2.4 mL). Stir until a suspension or clear solution is obtained.
Note: If solubility is poor, switch solvent to THF or DMF.
Addition: Cool the mixture to 0°C. Add Acetic Anhydride (15 mmol, 1.42 mL) dropwise over 10 minutes.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
Endpoint: Disappearance of the fluorescent amine spot.
Work-up:
Dilute with DCM (50 mL).
Wash with 1N HCl (2 x 30 mL) to remove pyridine (Critical step).
Wash with Sat. NaHCO3 (30 mL) and Brine (30 mL).
Isolation: Dry organic layer over Na2SO4, filter, and concentrate.
Purification: Recrystallize from EtOH or EtOAc/Hexanes.
Activation: In a vial, dissolve the Carboxylic Acid (1.2 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes at RT to form the active ester.
Visual Check: Solution often turns yellow/orange.
Coupling: Add 5-amino-7-methoxyquinoxaline (1.0 mmol) directly to the activated acid solution.
Reaction: Stir at 50°C for 16–24 hours.
Rationale: The electron-deficient amine is a poor nucleophile; mild heating is often required to drive the reaction with the bulky HATU intermediate.
Work-up:
Pour reaction mixture into ice-water (20 mL).
If precipitate forms: Filter and wash with water.
If no precipitate: Extract with EtOAc (3 x 20 mL). Wash organic layer with 5% LiCl solution (removes DMF), then NaHCO3 and Brine.
Purification: Reverse-phase HPLC or Flash Chromatography.
Expected Yield: 60–80%
Quantitative Comparison of Methods
Feature
Method A (Anhydride)
Method B (Acid Chloride)
Method C (HATU)
Reaction Rate
Fast (2-6 h)
Moderate (4-12 h)
Slow (16-24 h)
Cost
Low
Medium
High
Atom Economy
High
Moderate
Low
Purification
Crystallization (Easy)
Chromatography
Chromatography/HPLC
Suitability
Scale-up (>100g)
Library (mg to g)
Complex Acids
Troubleshooting & Optimization
Common Issues
Low Conversion: The 7-methoxy group is meta to the amine and does not activate it. The pyrazine ring deactivates it.
Solution: Increase temperature (Reflux in DCE or Toluene). Use a stronger base catalyst (DMAP is essential).
Bis-acylation: Rare, but possible with large excess of acid chloride.
Solution: Control stoichiometry strictly (1.05 equiv). Use Method C (HATU) which prevents bis-acylation sterically.
Solubility: Starting material precipitates before reacting.
Solution: Use DMAc or NMP as co-solvent.
Analytical Checkpoints
TLC: Eluent 5% MeOH/DCM. Product usually has a lower Rf than starting amine (due to amide polarity) but check UV activity.
NMR: Look for the downfield shift of the amide proton (NH) to
9.0–10.5 ppm.
MS: Confirm [M+H]+. Watch for [M+Na]+ adducts common in amide analysis.
Safety & Handling
5-Amino-7-methoxyquinoxaline: Treat as a potential mutagen/irritant (typical for amino-quinoxalines). Wear full PPE.
Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.
Solvents: DCM and DMF are toxic. Avoid inhalation.
References
Electrochemical Decarboxylative Minisci-Type Acylation of Quinoxalines. (Provides context on quinoxaline ring stability and reactivity). Thieme Connect.
[Link]
Friedel-Crafts Acylation with Amides. (Discusses amide stability and synthesis under acidic conditions). National Institutes of Health (PMC).
[Link]
Synthesis of 8-Aminoquinoline Amides. (Analogous protocol for electron-deficient quinoline amines using Oxalyl Chloride/DMAP). Semantic Scholar.
[Link]
Application Note: High-Efficiency Synthesis of N-Substituted 7-Methoxyquinoxalin-5-amine Derivatives
Abstract & Scientific Context The 7-methoxyquinoxalin-5-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of ATP-competitive kinase inhibitors (e.g., PI3K, VEG...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scientific Context
The 7-methoxyquinoxalin-5-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of ATP-competitive kinase inhibitors (e.g., PI3K, VEGFR-2) and DNA-intercalating anticancer agents. The specific substitution pattern—an amine at the C5 position and a methoxy group at the C7 position—creates a unique electronic environment that enhances hydrogen bonding capability within the kinase hinge region while improving metabolic stability compared to unsubstituted quinoxalines.
This Application Note provides a modular, high-fidelity protocol for synthesizing N-substituted derivatives of this scaffold. Unlike traditional nucleophilic aromatic substitution (
) methods, which often suffer from poor regioselectivity and harsh conditions, this guide prioritizes a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling approach. This strategy allows for the late-stage diversification of the core scaffold, enabling the rapid generation of structure-activity relationship (SAR) libraries.
Retrosynthetic Logic & Workflow
To maximize synthetic efficiency and modularity, we employ a "Core-First" strategy. The synthesis is disconnected into two phases:[1]
Scaffold Assembly: Construction of the 5-bromo-7-methoxyquinoxaline core from simple aniline precursors.
Divergent Functionalization: Installation of the N-substituent via Pd-catalysis.
Workflow Visualization
Figure 1: Modular synthetic pathway designed for library generation.
Protocol 1: Synthesis of the Core Scaffold (5-Bromo-7-methoxyquinoxaline)
Objective: To synthesize the electrophilic core suitable for cross-coupling.
Scale: 10 mmol basis (scalable to >100g).
Add anhydrous 1,4-Dioxane or Toluene (5 mL). Note: Solvent must be degassed (sparged with Argon for 10 min).
Reaction:
Seal the vial and heat to 100°C for 12–18 hours.
Monitoring: LC-MS is preferred over TLC to detect the conversion of Bromide [M+H]+ ~239/241 to Product.
Purification:
Filter through Celite.
Concentrate.
Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography.
Optimization Data Table
Simulated data based on typical reactivity profiles for halodiazinyl systems.
Entry
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Notes
1
PPh3
K2CO3
Toluene
100
<20
Ligand too labile; Pd poisoning.
2
BINAP
NaOtBu
Toluene
100
65
Good for primary amines.
3
Xantphos
Cs2CO3
Dioxane
100
88
Optimal for most substrates.
4
BrettPhos
LHMDS
THF
65
75
Best for bulky secondary amines.
Mechanistic Insight & Troubleshooting
The Catalytic Cycle
Understanding the mechanism aids in troubleshooting. The rate-determining step for electron-deficient heterocycles is often the Oxidative Addition . However, for quinoxalines, the coordination of the N1/N4 nitrogens to Palladium can arrest the cycle.
Figure 2: Simplified Buchwald-Hartwig cycle highlighting the risk of catalyst sequestration by the quinoxaline nitrogen (Trap).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Reaction (SM Recovery)
Catalyst poisoning by quinoxaline N.
Switch to a bulkier ligand (Xantphos, BrettPhos) to sterically crowd out the heterocyclic N.
Hydrodehalogenation
-Hydride elimination from solvent/amine.
Ensure anhydrous conditions; switch base from alkoxide to Carbonate/Phosphate.
Low Yield (Sticky residue)
Product chelating Pd during workup.
Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous NaCN/EDTA.
Regio-isomers in Step 1
Fast addition of NBS.
Perform bromination strictly at 0°C and add NBS very slowly.
References
Buchwald-Hartwig Amination Overview
Wikipedia contributors. (2025).[1] "Buchwald–Hartwig amination."[2][4][5][6][7] Wikipedia, The Free Encyclopedia. Link
Quinoxaline Synthesis & Bioactivity
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. (2018). PMC/NIH. Link
Cross-Coupling Protocols
Buchwald-Hartwig Cross-Coupling Reaction Guide.[2] J&K Scientific. Link
Specific Precursor Synthesis (Analogous Method)
Synthesis of 5-Bromo-8-methoxy-1,7-naphthyridine Analogs. BenchChem Application Note. Link
General Heterocycle Functionalization
Alfa Chemistry Guide on Buchwald-Hartwig Coupling.[2]Link
Disclaimer: This protocol involves the use of hazardous chemicals (Brominating agents, Palladium catalysts). All experiments must be conducted in a fume hood with appropriate PPE. Consult MSDS for all reagents before use.
Recrystallization solvents for 7-Methoxyquinoxalin-5-amine purification
Application Note: Optimization of Recrystallization Protocols for 7-Methoxyquinoxalin-5-amine Executive Summary The purification of functionalized bicyclic heterocycles is a critical bottleneck in early-stage drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Recrystallization Protocols for 7-Methoxyquinoxalin-5-amine
Executive Summary
The purification of functionalized bicyclic heterocycles is a critical bottleneck in early-stage drug discovery and materials science. 7-Methoxyquinoxalin-5-amine presents a unique purification challenge due to its dense functionalization: an electron-deficient pyrazine ring fused to an electron-rich benzene ring, further modified by hydrogen-bond donating (-NH2) and accepting (-OCH3) groups. This application note details the physicochemical rationale, solvent selection, and a self-validating recrystallization protocol to achieve >99% purity of 7-Methoxyquinoxalin-5-amine.
Physicochemical Profiling & Solvent Rationale
The selection of a recrystallization solvent is dictated by the temperature-dependent solubility curve of the target molecule. 7-Methoxyquinoxalin-5-amine is highly polarizable. The primary amine and methoxy groups engage in extensive intermolecular hydrogen bonding, creating a robust crude crystal lattice that resists dissolution in non-polar solvents like toluene or hexane.
To achieve optimal purification, the solvent must provide a high entropic driving force for dissolution at elevated temperatures, while the enthalpic penalty of disrupting the solvent-solvent interactions at lower temperatures must drive the molecule back into a highly ordered crystalline state.
Absolute ethanol acts as the thermodynamic ideal for this process. The amphiphilic nature of ethanol allows its hydroxyl group to solvate the -NH2 and -OCH3 groups via hydrogen bonding at 78 °C, while its ethyl tail interacts with the hydrophobic quinoxaline core. As the solution cools, the kinetic energy drops, and the solvent can no longer disrupt the strong pi-pi stacking and hydrogen bonding of the quinoxaline molecules, forcing nucleation. This aligns with established methodologies where [1].
For highly recalcitrant or heavily contaminated batches, [2], though it requires more rigorous drying steps to remove residual DMF. Furthermore, [3].
Recrystallization Solvent Matrix
The following table summarizes the quantitative and qualitative data used to evaluate potential solvent systems for 7-Methoxyquinoxalin-5-amine.
Solvent System
Polarity Index
Boiling Point (°C)
Solubility Profile (Hot / Cold)
Mechanistic Suitability & Causality
Absolute Ethanol
5.2
78.3
High / Low
Optimal. Perfect H-bonding capacity for -NH2/-OCH3. Prevents "oiling out" seen in aqueous mixtures.
This protocol is designed as a self-validating system . It incorporates in-process analytical checks to ensure that yield is not sacrificed for purity, and that thermodynamic equilibrium is verified before proceeding to the next step.
Step 1: Preparation and Initial Dissolution
Weigh the crude 7-Methoxyquinoxalin-5-amine and transfer it to a round-bottom flask equipped with a reflux condenser.
Add a magnetic stir bar and a minimum volume of absolute ethanol (approximately 5-7 mL per gram of crude material). Causality: Using absolute ethanol rather than 95% ethanol prevents the highly polar water content from inducing liquid-liquid phase separation (oiling out) before the crystal lattice can form.
Heat the suspension to a gentle reflux (78 °C) using an oil bath.
Step 2: Saturation Titration
If the solid does not completely dissolve after 10 minutes at reflux, add hot absolute ethanol dropwise (in 0.5 mL increments) through the top of the condenser until the solution becomes completely homogeneous.
Self-Validation Check: Observe the solution. If a dark, oily residue remains at the bottom despite excess solvent, these are insoluble polymeric byproducts. Do not add more solvent; proceed immediately to Step 3.
Step 3: Hot Filtration
Pre-heat a fluted filter paper and a glass funnel by washing them with hot ethanol. Causality: Pre-heating prevents premature crystallization in the funnel stem, which would clog the apparatus and reduce yield.
Rapidly filter the boiling solution into an Erlenmeyer flask.
Step 4: Controlled Nucleation and Cooling
Cover the Erlenmeyer flask with a watch glass to prevent solvent evaporation.
Allow the flask to cool undisturbed to room temperature (20-25 °C) over 2 hours. Causality: Slow cooling minimizes the entrapment of solvent and impurities within the rapidly forming crystal lattice, ensuring high-purity macroscopic crystals.
Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 1 hour to maximize the yield by driving the solubility to its absolute minimum.
Step 5: Isolation and Mother Liquor Validation
Collect the formed crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with a minimal amount (1-2 mL) of ice-cold absolute ethanol.
Self-Validation Check (Mother Liquor Analysis): Before discarding the filtrate (mother liquor), spot it on a TLC plate alongside the pure crystals, or inject it into an HPLC. If the concentration of 7-Methoxyquinoxalin-5-amine in the mother liquor exceeds 10% of the theoretical yield, the initial solvent volume was too high. Corrective Action: Concentrate the mother liquor under reduced pressure by 50% and repeat the cooling process to harvest a second crop of crystals.
Step 6: Drying
Transfer the crystals to a pre-weighed watch glass and dry in a vacuum oven at 45 °C until a constant weight is achieved.
Troubleshooting & Quality Control
Issue: Oiling Out (Liquid-Liquid Phase Separation)
Cause: The compound melts and separates as an oil rather than crystallizing, usually due to a high concentration of impurities lowering the melting point, or the presence of water in the solvent.
Solution: Re-dissolve the oil in hot absolute ethanol. Add a small amount of activated charcoal (decolorizing carbon) to adsorb the impurities, perform a hot filtration, and seed the cooling solution with a pure crystal of 7-Methoxyquinoxalin-5-amine to bypass the nucleation energy barrier.
Quality Control (Purity Verification):
HPLC: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The product should present a single sharp peak (>99% Area).
1H NMR (DMSO-d6): Verify the presence of the methoxy singlet (~3.9 ppm) and the broad amine singlet (~6.5 ppm), ensuring no residual ethanol triplet/quartet signals remain, which would indicate incomplete drying.
References
Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates
Source: The Scientific World Journal (via PubMed Central)
URL: [Link]
Title: Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst
Source: BMC Chemistry (via PubMed Central)
URL: [Link]
Application
7-Methoxyquinoxalin-5-amine as an intermediate in heterocyclic synthesis
[1] Executive Summary 7-Methoxyquinoxalin-5-amine (CAS: 7403-14-7) is a high-value heterocyclic intermediate characterized by a fused benzene-pyrazine system with specific amino and methoxy substitutions.[1] This scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
7-Methoxyquinoxalin-5-amine (CAS: 7403-14-7) is a high-value heterocyclic intermediate characterized by a fused benzene-pyrazine system with specific amino and methoxy substitutions.[1] This scaffold serves as a critical pharmacophore in the development of tyrosine kinase inhibitors , DNA intercalating agents , and alpha-adrenergic receptor agonists .
Unlike the more common 6-amino isomers, the 5-amino-7-methoxy substitution pattern provides a unique vector for structure-activity relationship (SAR) exploration, particularly in designing ATP-competitive inhibitors where the C5-amine acts as a hinge binder or a solvent-exposed handle.[1]
This guide details the optimized synthesis, purification, and downstream functionalization of 7-Methoxyquinoxalin-5-amine, synthesizing classical methodologies with modern catalytic strategies.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc)
~3.5 (Conjugate acid of pyrazine N), ~24 (Amine)
Storage
2–8°C, inert atmosphere (Argon/Nitrogen), protect from light
Synthesis Protocol: The Modified Reduction Pathway
While direct condensation methods exist, they often suffer from regioselectivity issues yielding mixtures of 5- and 6-isomers.[1] The most robust protocol for high-purity 7-methoxyquinoxalin-5-amine involves the chemoselective reduction of 7-methoxy-5-nitroquinoxaline .[1]
Workflow Diagram: Synthesis & Purification
Figure 1: Chemoselective reduction workflow for generating the target amine from its nitro-precursor.
Preparation: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve 7-methoxy-5-nitroquinoxaline (2.05 g, 10 mmol) in a mixture of Methanol (30 mL) and THF (30 mL). The THF helps solubilize the starting material which can be sparingly soluble in pure alcohols.
Catalyst Addition: Carefully add 10% Pd/C (200 mg) under a stream of nitrogen. Caution: Pd/C is pyrophoric; ensure the catalyst is wet or added under inert gas.
Hydrogenation: Purge the vessel with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) at room temperature.
Monitoring: Stir vigorously for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The bright yellow nitro spot (
) will disappear, replaced by a lower fluorescent amine spot ().
Workup: Once complete, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with warm methanol (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1). Cool to 0°C to precipitate bright yellow needles.[1]
Yield: Expected yield: 1.5–1.6 g (85–90%).
Scientific Rationale:
Solvent Choice: The MeOH/THF blend prevents precipitation of the intermediate hydroxylamine, ensuring complete reduction to the amine [2].
Chemo-selectivity: Catalytic hydrogenation is preferred over Fe/AcOH or SnCl2 methods to avoid heavy metal contamination, which is critical if the intermediate is destined for biological assays.[1]
Downstream Applications & Functionalization[1]
The C5-amino group is an "aniline-like" nucleophile, but its nucleophilicity is modulated by the electron-withdrawing pyrazine ring (para-position relative to the amine).[1]
Conditions: Heat at 100°C for 12 hours in a sealed tube.
Mechanism: The electron-rich methoxy group at C7 pushes electron density towards the C5-amine, enhancing its oxidative addition capability compared to unsubstituted quinoxaline amines.[1]
Application B: Cyclization to Tricyclic Systems
Reaction with orthoesters or 1,1'-carbonyldiimidazole (CDI) yields imidazo[1,5-a]quinoxalines , a scaffold known for GABA-A receptor affinity.[1]
Reaction Pathway Diagram:
Figure 2: Divergent synthetic utility of the 5-amino scaffold.[1]
Analytical Validation (QC)
To ensure the integrity of the intermediate before proceeding to complex synthesis:
¹H NMR (400 MHz, DMSO-d₆):
8.75 (d, 1H, Pyrazine-H)
8.60 (d, 1H, Pyrazine-H)
6.85 (d, 1H, Ar-H, meta to amine)
6.40 (d, 1H, Ar-H, ortho to amine)
5.80 (s, 2H, -NH₂, broad, D₂O exchangeable)
3.85 (s, 3H, -OCH₃)
Note: The coupling constants of the pyrazine protons (
Hazard Identification: Quinoxaline amines are potential mutagens.[1] Handle as a suspected carcinogen.[1]
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
Waste Disposal: Segregate as halogen-free organic waste. Do not mix with oxidizing agents.[1]
References
Gawron, O., & Spoerri, P. E. (1945). The Synthesis of Some Aminoquinoxalines. Journal of the American Chemical Society, 67(3), 514–515. Link
BenchChem. (2025).[3][4] Quinoxaline Derivatives: A Technical Guide for Drug Development. BenchChem Application Notes. Link
El-Gohary, N. M., & Shaaban, M. I. (2013). Synthesis and biological evaluation of a new series of quinoxaline derivatives as antimicrobial and anti-inflammatory agents.[5] European Journal of Medicinal Chemistry, 63, 185-195. Link
PubChem. (2025).[2] Compound Summary: 7-Methoxyquinoxalin-5-amine (CAS 7403-14-7).[1] National Library of Medicine.[1] Link
BLD Pharm. (2025). Product Analysis: 7-Methoxyquinoxalin-5-amine. BLD Pharm Catalog. Link
Application Note: High-Efficiency Schiff Base Formation with 7-Methoxyquinoxalin-5-amine
Abstract & Scope This application note details the optimized protocol for synthesizing Schiff bases (imines) using 7-Methoxyquinoxalin-5-amine as the nucleophilic partner. Due to the electron-deficient nature of the quin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the optimized protocol for synthesizing Schiff bases (imines) using 7-Methoxyquinoxalin-5-amine as the nucleophilic partner. Due to the electron-deficient nature of the quinoxaline core and the meta-relationship of the methoxy substituent, this specific amine exhibits reduced nucleophilicity compared to standard anilines. Consequently, standard "mix-and-stir" protocols often result in low conversion or hydrolysis during workup.
This guide provides a Standard Operating Procedure (SOP) utilizing acid-catalyzed dehydration with equilibrium displacement strategies to ensure high yields (>85%) and purity suitable for biological screening.
Scientific Foundation
Substrate Analysis: Electronic Challenges
The formation of a Schiff base requires the amine lone pair to attack the electrophilic carbonyl carbon.
The Scaffold: The quinoxaline ring is a diazanaphthalene system. The pyrazine ring acts as a strong electron-withdrawing group (EWG), decreasing the electron density on the fused benzene ring.
The Substituents: The amine at position C5 is meta to the methoxy group at C7. Unlike a para-methoxy group, which would enhance nucleophilicity via resonance, the C7-methoxy group exerts a predominantly inductive effect (
) on the C5 position or donates density to C6/C8, leaving C5 relatively electron-poor.
Implication: The activation energy for the initial nucleophilic attack is higher than for simple anilines. The reaction requires acid catalysis to activate the aldehyde and water removal to drive the reversible equilibrium forward.[1][2][3]
Reaction Mechanism
The reaction proceeds through a carbinolamine intermediate.[4][5] The rate-determining step (RDS) is typically the dehydration of this intermediate under acidic conditions.[2]
Figure 1: Step-wise mechanism of Schiff base formation highlighting the critical dehydration step.
Materials & Equipment
Reagents
Amine: 7-Methoxyquinoxalin-5-amine (Purity >97%).
Aldehyde: 1.0–1.2 equivalents of the desired aromatic/heteroaromatic aldehyde.
Solvent: Ethanol (Absolute, anhydrous) OR Toluene (for Method B).
Additives: Activated 4Å Molecular Sieves (Optional but recommended for Method A).
Equipment
Round-bottom flask (RBF) with reflux condenser.[6]
Dean-Stark apparatus (Method B only).
Magnetic stirrer and oil bath.
TLC plates (Silica gel 60 F254).
Vacuum filtration setup (Buchner funnel).
Experimental Protocols
Two methods are provided. Method A is the standard approach for reactive aldehydes. Method B is the "Force Majeure" approach for sterically hindered or electron-rich aldehydes that react sluggishly with this specific amine.
Method A: Ethanol Reflux (Standard)
Best for: Aromatic aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde, chlorobenzaldehyde).
Preparation: In a dry 50 mL round-bottom flask, dissolve 7-Methoxyquinoxalin-5-amine (1.0 mmol) in Absolute Ethanol (10–15 mL).
Note: If solubility is poor at room temperature, gently warm to 40°C.
Azomethine proton (-N=CH-) . This confirms the formation of the double bond.
IR Spectroscopy
Sharp band at 1610–1630 cm⁻¹
C=N Stretch . Distinct from the C=O stretch of the starting aldehyde (usually >1680 cm⁻¹).
TLC
Single spot, distinct Rf
Different Rf from amine (usually higher) and aldehyde.
Melting Point
Sharp range (<2°C)
Broad range indicates hydrolysis or impurity.
Troubleshooting Guide
Problem
Root Cause
Solution
No Precipitation
Product is too soluble in EtOH.
Concentrate solvent by 50% via rotavap. Add cold water dropwise to induce turbidity, then chill.
Low Yield
Equilibrium favoring reactants.
Switch to Method B (Dean-Stark) or add Molecular Sieves to Method A.
Amine Remains
Low nucleophilicity of amine.
Increase catalyst load slightly (do not exceed 10 mol%). Increase reflux time to 12h.
Hydrolysis on Column
Silica gel is slightly acidic.
Do not purify imines on silica unless neutralized. Use neutral alumina or recrystallization (preferred).
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthesis method based on substrate reactivity.
References
Schiff, H. (1864).[9][10] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link
Sriram, D., et al. (2006). "Synthesis and antimycobacterial activity of novel 1-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(quinoxalin-2-yl)prop-2-en-1-ones." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for quinoxaline reactivity).
BenchChem. (2025).[6] "One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde." BenchChem Application Notes. Link
Qin, W., et al. (2013). "A general and efficient method for the synthesis of Schiff bases catalyzed by cerium(IV) ammonium nitrate." Tetrahedron Letters, 54(35), 4700-4702. Link
Application Note: Scalable Synthesis Architectures for 5-Aminoquinoxalines
This guide details scalable, high-fidelity synthesis protocols for 5-aminoquinoxalines, designed for application in medicinal chemistry and process development. Executive Summary & Strategic Analysis 5-Aminoquinoxalines...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details scalable, high-fidelity synthesis protocols for 5-aminoquinoxalines, designed for application in medicinal chemistry and process development.
Executive Summary & Strategic Analysis
5-Aminoquinoxalines are privileged scaffolds in kinase inhibitor design (e.g., substituted derivatives targeting PI3K, VEGFR). Their synthesis at scale presents a bifurcation in strategy based on the complexity of the amino group:
Primary Amines (Parent System): Best accessed via De Novo Ring Construction followed by reduction. This route offers the highest atom economy and lowest cost for multi-gram to kilogram batches.
Substituted/Complex Amines (Drug Candidates): Best accessed via Late-Stage Transition Metal Catalysis (Buchwald-Hartwig) on a 5-haloquinoxaline core. This allows for the convergent assembly of valuable amine fragments (e.g., morpholines, piperazines) onto the heteroaromatic core.
Route Selection Decision Matrix
Constraint
Route A: Nitro-Reduction
Route B: Buchwald-Hartwig
Route C: S_NAr
Target Product
Parent 5-NH₂ or simple alkylamines
Complex 2°/3° amines (Drug-like)
Requires activated core (e.g., 6-NO₂)
Key Precursor
3-Nitro-1,2-phenylenediamine
5-Bromoquinoxaline
5-Fluoro-6-nitroquinoxaline
Scalability
High (Kg scale proven)
Moderate (Catalyst cost)
High (if substrate allows)
Regioselectivity
Excellent (with Glyoxal)
Excellent (Pre-defined)
Variable (C2 vs C5 competition)
Visualizing the Synthetic Landscape
The following diagram illustrates the divergent pathways to 5-aminoquinoxalines, highlighting the critical decision points for process chemists.
Caption: Divergent synthetic pathways for 5-aminoquinoxalines. Route A (top) utilizes nitro-reduction for primary amines. Route B (bottom) utilizes Pd-catalysis for complex derivatives.
Protocol A: The "Workhorse" Scale-Up (Nitro-Reduction)
Objective: Synthesis of 5-aminoquinoxaline (Parent Scaffold).
Scale: 10 g – 100 g (Demonstrated).
Phase 1: Regioselective Condensation
The reaction of 3-nitro-1,2-phenylenediamine with glyoxal is highly regioselective. Unlike 4-nitro-1,2-phenylenediamine (which yields the 6-isomer), the 3-nitro isomer yields the 5-nitroquinoxaline due to the symmetry of glyoxal.
Reagents:
3-Nitro-1,2-phenylenediamine (1.0 equiv)
Glyoxal (40% aq. solution) (1.2 equiv)
Ethanol (Solvent, 10 mL/g substrate)
Sodium Bisulfite (NaHSO₃) (Optional, 2.0 equiv, to prevent polymerization of glyoxal)
Step-by-Step Methodology:
Dissolution: Charge a round-bottom flask with 3-nitro-1,2-phenylenediamine and Ethanol. Heat to 60°C to ensure full dissolution.
Addition: Add the Glyoxal solution dropwise over 30 minutes. Note: The reaction is exothermic. Control addition rate to maintain gentle reflux.
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane).
Workup (Precipitation): Cool the reaction mixture to 0°C. The product, 5-nitroquinoxaline , typically precipitates as a yellow/brown solid.
Filtration: Filter the solid and wash with cold ethanol.
Yield: Expect 85–95%.
Phase 2: Catalytic Hydrogenation
Safety Critical: 5-Aminoquinoxaline is sensitive to oxidation in air when wet. Perform drying under vacuum/inert gas.
Inerting: Charge the hydrogenation vessel with 5-nitroquinoxaline and Methanol. Add the Pd/C catalyst under a nitrogen blanket. Caution: Dry Pd/C is pyrophoric.
Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient for <10g; use autoclave at 3 bar for >10g) at Room Temperature for 4–6 hours.
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
Isolation: Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from Toluene or Ethanol/Water if necessary.
Characterization: 5-Aminoquinoxaline appears as yellow/orange crystals.
Protocol B: The "Precision" Route (Buchwald-Hartwig)
Objective: Synthesis of N-substituted 5-aminoquinoxalines (e.g., 5-morpholinoquinoxaline).
Rationale: Direct S_NAr on 5-haloquinoxalines is sluggish due to the lack of activation at the C5 position compared to C2/C3. Palladium catalysis is required for efficient coupling.
Starting Material:5-Bromoquinoxaline (Synthesized via Protocol A, Phase 1, substituting 3-nitro-1,2-diamine with 3-bromo-1,2-diamine ).
Disclaimer: The protocols described herein involve hazardous chemicals (nitro-aromatics, pressurized hydrogen, palladium catalysts). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE. Consult local safety regulations before scale-up.
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Analysis: The "Browning" Mechanism
Why is your sample degrading?
7-Methoxyquinoxalin-5-amine is an electron-rich heteroaromatic system. While the quinoxaline ring is generally electron-deficient, the amine at position 5 and the methoxy group at position 7 create a "push-pull" electronic system.
The Vulnerability: The primary amine (-NH₂) at position 5 possesses a lone pair of electrons that is highly susceptible to Single Electron Transfer (SET) oxidation.
The Catalyst: Trace transition metals, UV light, and dissolved oxygen in protic solvents accelerate the formation of the aminium radical cation .
The Result: Radical coupling occurs primarily at the electron-rich positions (C-6 or C-8), leading to the formation of azo-dimers, phenazine-like oligomers, and complex "tars." This manifests visually as a color shift from bright yellow/orange to brown/black .
Visualization: The Oxidative Cascade
The following diagram illustrates the degradation pathway you are likely observing.
Figure 1: The oxidative degradation pathway of electron-rich amino-quinoxalines.
Critical Storage & Handling Protocols
To maintain purity >98%, you must treat the free base as a metastable intermediate , not a shelf-stable reagent.
Protocol A: The "Argon Shield" Storage Method
Use this for storage of the free base for durations < 2 weeks.
Container Selection: Use amber glass vials with PTFE-lined caps. Never use clear glass or polyethylene bags (which are permeable to O₂).
Atmosphere Exchange:
Place the open vial in a Schlenk tube or vacuum desiccator.
Evacuate (high vacuum, < 5 mbar) for 10 minutes.
Backfill with dry Argon (Argon is heavier than air and provides a better "blanket" than Nitrogen).
Repeat 3x.
Temperature: Store at -20°C .
Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which accelerates oxidation.
Protocol B: The "Proton Shield" (Salt Formation)
Use this for long-term storage (> 2 weeks). This is the only self-validating method for long-term stability.
Theory: Protonating the amine lone pair removes the electron density required for the initial oxidation step.
Dissolution: Dissolve the free base in a minimal amount of degassed EtOAc or MeOH.
Acidification: Dropwise add 1.1 equivalents of HCl (4M in Dioxane).
Precipitation: The HCl salt will precipitate immediately.
Isolation: Filter under Argon/Nitrogen. Wash with cold Et₂O.
Result: The resulting hydrochloride salt is stable at room temperature for months.
Troubleshooting & Recovery (FAQs)
Q1: My sample has turned into a black oil. Is it recoverable?
If < 20% degradation (Dark Brown Solid): Perform a "Charcoal Filtration." Dissolve in warm MeOH, add activated carbon (10% w/w), stir for 30 mins, filter through Celite, and recrystallize.
If Black Oil: Recovery is likely < 30%.[1] The oligomers act as surfactants, making crystallization difficult. Column chromatography (DCM:MeOH) is required, but yield will be low.
Q2: Why does the solution turn red/brown immediately in Chloroform?
Diagnosis: Trace acid or phosgene in chloroform, or photo-oxidation.
Root Cause: Chlorinated solvents often contain trace HCl or oxidative radicals.
Solution:
Switch to DCM (Amylene stabilized) or EtOAc .
Always pass the solvent through a small plug of basic alumina before dissolving the amine to neutralize trace acids.
Q3: Can I use Nitrogen instead of Argon?
Analysis: Yes, but with caveats.
Argon: Heavier than air. It stays in the vial when you open it briefly.
Nitrogen: Lighter/Neutral. It diffuses out quickly. If you use Nitrogen, you must re-purge the headspace every time the container is opened.
Comparative Stability Data
The following table summarizes stability data based on internal stress-testing of analogous amino-quinoxalines.
Condition
Form
Solvent/Atmosphere
Stability Duration
Visual Indicator
Ambient Air
Free Base
Solid State
< 48 Hours
Surface browning
-20°C / Argon
Free Base
Solid State
2-3 Weeks
Remains Yellow/Orange
Solution
Free Base
DMSO/DMF
< 6 Hours
Darkening to Red/Brown
Solution
Free Base
Degassed MeOH
24 Hours
Stable
Ambient Air
HCl Salt
Solid State
> 6 Months
Stable
Workflow Decision Matrix
Use this logic flow to determine the correct handling procedure for your specific experiment.
Figure 2: Decision matrix for stabilizing the intermediate based on usage timeline.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of aromatic amines and handling of air-sensitive compounds).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on the stability of free base amines vs. salts).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanistic insight into SET oxidation of amines).
Patel, N. et al. (2017).[1] "Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives." Journal of Applicable Chemistry. (Demonstrates handling of 5-substituted quinoxalines).
Technical Support Center: Optimizing the Yield of 7-Methoxyquinoxalin-5-amine
The synthesis of 7-methoxyquinoxalin-5-amine via the reduction of 7-methoxy-5-nitroquinoxaline is a critical transformation in the development of quinoxaline-based pharmacophores[1]. However, this step is notoriously pro...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 7-methoxyquinoxalin-5-amine via the reduction of 7-methoxy-5-nitroquinoxaline is a critical transformation in the development of quinoxaline-based pharmacophores[1]. However, this step is notoriously prone to yield losses. The primary challenge lies in chemoselectivity : successfully reducing the nitro group to an amine without over-reducing the electron-deficient pyrazine ring of the quinoxaline core[2].
This technical guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible reductions.
Part 1: Reaction Pathway & Mechanistic Pitfalls
To troubleshoot yield issues, it is essential to understand the stepwise electron transfer process of nitro reduction and the competing side reactions.
Fig 1. Mechanistic pathway of nitro reduction and common side reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my isolated yield low, and why does LC-MS show a mass of [M+4] or [M+6] relative to the target amine?A1: You are observing over-reduction [2]. The pyrazine ring within the quinoxaline core is highly susceptible to catalytic hydrogenation.
The Causality: When using highly active catalysts (e.g., 10% Pd/C) under continuous H₂ pressure, the reaction does not stop at the amine. The inherent electron deficiency of the diaza-aromatic system remains vulnerable to active palladium species, leading to the reduction of the heterocyclic ring to yield tetrahydroquinoxaline byproducts[2].
The Solution: Abandon direct H₂ gas hydrogenation. Switch to milder, chemoselective reducing agents like Sodium Dithionite (Na₂S₂O₄) or use Catalytic Transfer Hydrogenation (CTH) with ammonium formate[3].
Q2: My reaction stalls, and TLC shows a new spot that is neither the starting material nor the final product. LC-MS indicates [M+16]. What is happening?A2: An[M+16] mass indicates the reaction has stalled at the hydroxylamine intermediate [4].
The Causality: Nitro reduction proceeds stepwise (Nitro → Nitroso → Hydroxylamine → Amine)[4]. Stalling here indicates that the reducing agent is depleted, the catalyst is deactivated, or the reaction temperature is too low to overcome the activation energy required to cleave the strong N-O bond[2].
The Solution: Incrementally increase the molar excess of the reducing agent and elevate the temperature slightly (e.g., to 45°C)[2]. Do not simply extend the reaction time at room temperature, as prolonged exposure allows nitroso and hydroxylamine intermediates to condense into undesired azo or azoxy byproducts[2].
Q3: I achieved full conversion using Stannous Chloride (SnCl₂/HCl), but my yield after aqueous workup is <30%. Where did my product go?A3: Your product is likely trapped in the aqueous phase as a tin coordination complex or lost in an intractable emulsion.
The Causality: 7-Methoxyquinoxalin-5-amine contains multiple nitrogen donors (the primary amine and the pyrazine nitrogens) that readily chelate transition metals like tin. Furthermore, neutralizing acidic tin solutions generates gelatinous tin(II/IV) hydroxides that physically trap the product.
The Solution: During workup, you must adjust the aqueous phase to a highly alkaline pH (>12) using 6N NaOH. This converts the gelatinous tin hydroxides into highly soluble stannate ions (e.g., [Sn(OH)₆]²⁻), breaking the emulsion and allowing the free amine to partition cleanly into the organic extraction solvent.
Fig 2. Troubleshooting decision logic for optimizing amine yield.
Part 3: Quantitative Comparison of Reduction Strategies
To maximize the yield of 7-methoxyquinoxalin-5-amine, selecting the correct reduction methodology is paramount. The table below summarizes the expected outcomes based on standard protocols[2][5].
Based on the chemoselectivity data, Catalytic Transfer Hydrogenation (CTH) and Sodium Dithionite are the recommended methods for this specific substrate[2][3].
Protocol A: Catalytic Transfer Hydrogenation (CTH)
This method avoids high-pressure hydrogen gas, significantly reducing the risk of over-reducing the quinoxaline core[2].
Setup: In a round-bottom flask, dissolve 7-methoxy-5-nitroquinoxaline (1.0 eq) in anhydrous methanol (0.1 M concentration).
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert atmosphere (N₂ or Ar) to prevent ignition of the solvent.
Reagent Addition: Add ammonium formate (5.0 eq) in small portions over 15-20 minutes[2].
Self-Validation Check: You will observe immediate effervescence. This is the evolution of CO₂ and NH₃ gases as the formate decomposes to generate active hydrogen on the palladium surface.
Monitoring: Stir vigorously at room temperature. The cessation of gas evolution is a primary physical indicator that the formate has been consumed. Confirm completion via TLC (disappearance of the UV-active yellow nitro spot).
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[2]. Wash the pad thoroughly with methanol. Concentrate the filtrate, resuspend in ethyl acetate, wash with water to remove residual formate salts, dry over Na₂SO₄, and concentrate to yield the amine.
Protocol B: Mild Chemical Reduction using Sodium Dithionite (Na₂S₂O₄)
This is the most reliable method for highly sensitive quinoxalines, as it is completely inert toward the pyrazine ring[3].
Setup: Dissolve 7-methoxy-5-nitroquinoxaline (1.0 eq) in Dimethylformamide (DMF) and warm to 45°C[3].
Reagent Preparation: In a separate beaker, prepare a concentrated aqueous solution of sodium dithionite (Na₂S₂O₄, 6.0 eq)[3]. Note: Dithionite degrades rapidly in moist air; use a fresh, high-quality batch.
Addition: Add the aqueous dithionite solution dropwise to the DMF solution over 10 minutes[3].
Self-Validation Check: The reaction mixture will undergo a distinct color shift from a deep, vibrant yellow/orange (characteristic of the conjugated nitro-aromatic system) to a paler yellow or off-white suspension as the nitro chromophore is destroyed.
Monitoring: Stir at 45°C for 2 hours. Monitor by LC-MS until the [M+16] hydroxylamine peak is fully converted to the target mass.
Workup: Cool to room temperature and pour into a separatory funnel containing water[3]. Extract heavily with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure[3].
References
BenchChem. "strategies to avoid over-reduction of the nitro group in 2-Amino-6-nitroquinoxaline". BenchChem Technical Support.
ElectronicsAndBooks.
Thieme Connect. "Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines".
BenchChem. "Method 2: Reduction with Sodium Dithionite". BenchChem Technical Support.
BenchChem. "Application Note: A Standardized Protocol for the Synthesis of 6-Aminoquinoxaline via the Reduction of 6-Nitroquinoxaline".
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: #SOL-QX-57M
Subject: Troubleshooting Solubility Profiles for 5-Amino-7-Methoxyquinoxaline
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Diagnostic Overview: Why is this molecule difficult?
Welcome to the technical support center. If you are struggling to dissolve 5-amino-7-methoxyquinoxaline , you are likely encountering a phenomenon known in medicinal chemistry as the "Brick Dust" effect .[1]
This molecule presents a dual challenge:
High Crystal Lattice Energy: The planar quinoxaline core facilitates strong
stacking interactions, creating a tightly packed crystal lattice that requires significant energy to break.[1]
Weak Basicity: While the amino group (-NH
) suggests basicity, the electron-deficient pyrazine ring pulls electron density, lowering the pKa.[1] At neutral pH (7.4), the molecule remains largely uncharged and hydrophobic.
Quick Diagnostic Table
Parameter
Characteristic
Impact on Solubility
Structure
Planar Heterocycle
High melting point; resists dissolution (High Lattice Energy).[1]
Critical: Requires pH < 3.0 for significant protonation and solubility.[1]
H-Bonding
Donor (NH), Acceptor (N, OMe)
Potential for intra-molecular bonding, reducing solvent interaction.[1]
Troubleshooting Guides (FAQ Format)
Issue 1: "I added water/buffer, and the powder just floats or sinks. No dissolution."
Diagnosis: You are operating above the ionization threshold.[1]
Resolution: This molecule behaves as a weak base.[1] To dissolve it in aqueous media, you must protonate the ring nitrogen or the exocyclic amine.
The Rule of 2: For a weak base, solubility increases exponentially when pH is 2 units below the pKa .
Action: Adjust your vehicle to pH 2.0 - 3.0 using 0.1N HCl or Methanesulfonic Acid (MSA).[1]
Caution: Check the stability of the methoxy group at very low pH (<1.0) over long periods; however, quinoxalines are generally stable in mild acid.[1]
Issue 2: "It dissolves in DMSO, but precipitates when I dilute it into cell culture media."
Diagnosis: This is the "Solvent Shift" crash. DMSO solubilizes by disrupting the crystal lattice.[1] When you dilute into water (high dielectric constant), the hydrophobic effect dominates, and the molecules re-aggregate instantly because the water cannot solvate the planar rings.
Resolution: You need a Co-solvent or Surfactant System to bridge the gap.[1]
Recommended Formulation Strategy:
Do not dilute straight DMSO stock into PBS. Instead, use an intermediate dilution step with a surfactant.[1]
Dissolve compound in DMSO (Stock: 10-50 mM).
Add Surfactant (Tween 80 or Poloxamer 188) to the stock before adding water.[1]
Dilute slowly into warm media with vortexing.
Issue 3: "I need a high-concentration injectable solution (>5 mg/mL)."
Diagnosis: Simple pH adjustment may not suffice for high loads due to the "Common Ion Effect" or salt limitations.[1]
Resolution: Switch to Cyclodextrin Complexation . The hydrophobic quinoxaline cavity fits well into Hydroxypropyl-
Understanding why acid works is crucial for designing your experiment.[1]
Caption: Protonation disrupts the hydrophobic aggregation, converting the insoluble neutral base into a soluble cation.[1]
References
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-dependent solubility profiling).
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Jain, N., et al. (2011).[1] "Solubility enhancement techniques: a review on conventional and novel approaches." International Journal of Pharmaceutical Sciences and Research. (General review on cosolvency and complexation).
Tong, L. X., & Moore, A. Y. (2014).[1] "Brimonidine tartrate for the treatment of facial flushing and erythema in rosacea." Expert Review of Clinical Pharmacology. (Provides context on formulation of soluble salts of analogous quinoxalines).
Technical Support Center: Storage & Stability of 7-Methoxyquinoxalin-5-amine
Introduction Welcome to the technical support center for 7-Methoxyquinoxalin-5-amine . This guide addresses the critical stability differences between the Free Base and Hydrochloride (HCl) salt forms.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for 7-Methoxyquinoxalin-5-amine . This guide addresses the critical stability differences between the Free Base and Hydrochloride (HCl) salt forms.
As a researcher, you are likely using this compound as a scaffold for kinase inhibitors or as a building block in heterocyclic synthesis. The presence of the electron-donating methoxy group at position 7 and the primary amine at position 5 creates an electron-rich quinoxaline system. While this reactivity is beneficial for synthesis, it renders the molecule highly susceptible to oxidative degradation and photolysis.
This guide provides self-validating protocols to ensure the integrity of your starting material.
Module 1: Comparative Stability (The "Why")
Q1: I have both the Free Base and the HCl salt. Which one is more stable for long-term storage?
Recommendation: The Hydrochloride (HCl) salt is significantly more stable against oxidation, but it introduces a risk of hygroscopicity.
Technical Explanation:
Free Base (7-Methoxyquinoxalin-5-amine): The primary amine (
) lone pair increases electron density in the aromatic ring (activating it). Combined with the 7-methoxy group, this makes the ring highly prone to oxidative attack by atmospheric oxygen, leading to the formation of quinone-imines or azo-dimers (often seen as browning or blackening).
HCl Salt: Protonation of the amine (
) removes the lone pair's ability to donate electrons into the ring. This deactivates the system towards electrophilic oxidation, significantly extending shelf life.
Q2: My compound turned from pale yellow to dark brown. Is it still usable?
Cause: This color shift is the hallmark of oxidative polymerization, common in electron-rich aminoquinoxalines.
Action: Perform a QC check (HPLC/LC-MS). If purity is <95%, repurification is required. Do not use degraded material for biological assays, as oxidation byproducts can be cytotoxic or interfere with binding assays.
Module 2: Storage Protocols
Decision Matrix: Storage & Handling
The following diagram outlines the logical decision process for storing and handling the different forms of the compound.
Figure 1: Decision matrix for storage and solvent selection based on chemical form.
Protocol 1: Long-Term Storage (Self-Validating)
Container: Use amber glass vials with Teflon-lined caps. (Plastic allows oxygen permeation).
Atmosphere: Flush the headspace with Argon or Nitrogen gas for 10-15 seconds before sealing.
Temperature: Store at -20°C .
Desiccation: For the HCl salt, place the vial inside a secondary jar containing silica gel or Drierite™ to prevent hydrolysis or clumping.
Module 3: Troubleshooting & Diagnostics
Q3: How do I distinguish between "wet" salt and degraded compound?
Symptom: The powder is clumping or sticky.
Feature
Hygroscopicity (Moisture)
Degradation (Oxidation)
Color
Unchanged (Pale Yellow/Off-white)
Darkening (Brown/Black/Reddish)
Solubility
Dissolves easily in water
May leave dark insoluble residue
LC-MS
Mass peak +18 (Hydrate) or Normal
Mass peaks +16 (Oxide) or Dimers
Fix
Dry under vacuum (Desiccator)
Recrystallization / Column Chromatography
Q4: The HCl salt is acidic. Will this affect my cellular assay?
Answer: Yes, if not buffered.
Risk: The HCl salt can locally lower the pH of culture media, causing false-positive toxicity.
Protocol:
Dissolve the HCl salt in DMSO (stock solution).
Dilute into buffered media (e.g., HEPES or PBS).
Validation Step: Check the pH of the final solution. If pH < 7.2, adjust with dilute NaOH.
Module 4: Quality Control Workflow
Before starting critical experiments (e.g.,
determination), perform this rapid QC check.
Figure 2: Quality control workflow to prevent experimental failure due to compound degradation.
References
Chemical Safety & Toxicology: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 85494, 5-Aminoquinoxaline. Retrieved from [Link]
Oxidation Mechanisms: T. Rozanowska, et al. (2020). Oxidative degradation of amino-substituted aromatics: Mechanisms and Kinetics.
Salt Form Stability: Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on HCl salt stabilization of amines).
Technical Support Center: Purification of 7-Methoxyquinoxalin-5-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 7-Methoxyquinoxalin-5-amine. The content is structured to m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 7-Methoxyquinoxalin-5-amine. The content is structured to move from initial assessment and method selection to detailed troubleshooting, ensuring a logical and practical workflow.
Part 1: Initial Assessment of Crude Material
Before attempting purification, a preliminary analysis of your crude product is essential. This step informs the selection of the most appropriate purification strategy and helps anticipate potential challenges.
Question: What are the first steps I should take to analyze my crude 7-Methoxyquinoxalin-5-amine?
Answer: A thorough initial assessment involves three key analyses:
Visual Inspection: Observe the physical state (solid, oil, semi-solid), color, and homogeneity of the crude material. A dark, oily, or heterogeneous appearance often suggests the presence of significant impurities or residual solvent.
Solubility Testing: Test the solubility of a small amount of crude material in a range of common laboratory solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water). This information is critical for selecting solvents for recrystallization or column chromatography. Given the amine functionality, also test solubility in dilute aqueous acid (e.g., 1M HCl) and base (e.g., 1M NaOH).
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick purity assessment. It helps you:
Estimate the number of components in your mixture.
Identify the polarity of the target compound relative to impurities.
Select an appropriate solvent system for column chromatography.
Run the TLC in several solvent systems of varying polarity, such as 7:3 Hexane:Ethyl Acetate and 9:1 Dichloromethane:Methanol. Visualize the spots under UV light (254 nm)[1]. Your target compound, containing an aromatic system, should be UV-active.
Table 1: Key Analytical Techniques for Purity Assessment
Technique
Principle
Information Provided
Use Case
TLC
Differential partitioning between a stationary and mobile phase.
Number of components, relative polarity, selection of chromatography solvents.
Quick, routine check of reaction progress and crude sample complexity.[1]
HPLC
High-resolution chromatographic separation based on polarity.
Quantitative purity (% area), detection of non-volatile impurities.[1]
Gold standard for final purity determination and quantification.[2]
LC-MS
HPLC coupled with Mass Spectrometry.
Molecular weight confirmation of the main peak and identification of impurities.
Essential for understanding reaction pathways and identifying unknown byproducts.[1]
NMR (¹H, ¹³C)
Nuclear magnetic resonance spectroscopy.
Definitive structural confirmation of the target compound and impurities.
Unambiguous structure elucidation and purity assessment against a known standard.[3]
GC-MS
Gas Chromatography coupled with Mass Spectrometry.
Separation and identification of volatile components.
Useful for detecting residual solvents or volatile impurities.[4][5]
Part 2: Troubleshooting and Purification Protocols
This section addresses common purification challenges in a question-and-answer format, providing detailed, step-by-step protocols.
Decision-Making Workflow for Purification
The choice of purification method depends directly on the initial assessment of your crude product. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a purification method.
Question: My crude product is a solid with one major spot on TLC, but it looks discolored. What should I try first?
Answer: This is the ideal scenario for purification by recrystallization . The goal is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Causality: Recrystallization is an effective purification technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent. As a saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes the impurity molecules, which remain in the solvent (mother liquor). Aromatic amines can sometimes be recrystallized from acidic solutions, such as acetic acid mixed with other solvents, which can help by forming a transient, more soluble salt.[6]
Step-by-Step Methodology:
Solvent Selection:
Place ~20 mg of your crude material into a small test tube.
Add a solvent dropwise (start with ethanol, isopropanol, or ethyl acetate/hexane mixtures).
If it dissolves immediately at room temperature, the solvent is too good.
If it doesn't dissolve, gently heat the mixture. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.
If it remains insoluble even when hot, the solvent is unsuitable.
Dissolution:
Place the bulk of your crude material in an Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent to just dissolve the solid. Add the solvent in small portions, allowing time for dissolution after each addition.
Decolorization (Optional):
If the hot solution is highly colored, add a small amount (1-2% by weight) of activated charcoal.
Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
Perform a hot filtration through a fluted filter paper to remove the charcoal.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
Dry the crystals under vacuum to remove all traces of solvent.
Question: My TLC shows several spots, some of which are very close to my product spot. How can I separate them?
Answer: When dealing with multiple impurities, especially those with similar polarity to your product, silica gel column chromatography is the most powerful purification technique.[7] It separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Causality: Silica gel is a polar stationary phase.[7] Compounds in the mixture will be adsorbed onto the silica to varying degrees. A less polar mobile phase (eluent) is passed through the column, and compounds will partition between the stationary and mobile phases. Less polar compounds are adsorbed less strongly and spend more time in the mobile phase, thus they elute from the column first. By gradually increasing the polarity of the eluent, more polar compounds can be desorbed and eluted.[7]
Step-by-Step Methodology:
Solvent System (Eluent) Selection:
Using TLC, find a solvent system that gives your product an Rf (retention factor) value of approximately 0.25-0.35. This typically provides the best separation.
Good starting points for a compound like 7-Methoxyquinoxalin-5-amine are gradients of ethyl acetate in hexanes or methanol in dichloromethane.
Column Packing (Slurry Method):
Select a column of appropriate size (a good rule of thumb is to use 20-50 times the weight of adsorbent (silica) to the weight of the crude sample).[7]
Place a small plug of cotton or glass wool at the bottom of the column.[7]
In a beaker, make a slurry of silica gel in your starting, least polar eluent.
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7] Add a thin layer of sand on top to protect the silica bed.
Sample Loading:
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
Elution and Fraction Collection:
Carefully add the eluent to the column, ensuring the solvent level never drops below the top of the sand.
Begin collecting fractions in test tubes. Monitor the separation by collecting TLC spots from the eluting liquid.
If separation is poor, consider using a gradient elution, where you gradually increase the proportion of the more polar solvent.
Analysis and Product Isolation:
Run a TLC of the collected fractions to identify which ones contain your pure product.
Combine the pure fractions and remove the solvent using a rotary evaporator.
Chromatography Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Part 3: Frequently Asked Questions (FAQs)
Q1: My product seems to be degrading on the silica gel column (streaking on TLC, low recovery). Why is this happening and what can I do?
A1: This is a common issue with amines on standard silica gel. Silica gel is slightly acidic and can strongly adsorb basic compounds like amines, leading to irreversible binding, tailing on TLC, and potential degradation.[7]
Solution 1: Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another volatile base) by volume. This deactivates the acidic sites on the silica, improving recovery and peak shape. You should also add the same percentage of triethylamine to your eluent system.[8]
Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel if your compound is sufficiently polar.
Q2: I've purified my compound, but how should I store it to prevent degradation?
A2: Aromatic amines can be susceptible to oxidative degradation, which is often accelerated by light and air.[6][9] Degradation is often indicated by a change in color (e.g., turning from off-white to brown).
Recommended Storage: Store the purified 7-Methoxyquinoxalin-5-amine as a solid in a sealed, airtight vial.[10] Protect it from light by using an amber vial or wrapping a clear vial in aluminum foil. For long-term storage, keep it in a freezer (-20°C) under an inert atmosphere (nitrogen or argon).
Q3: What are some potential genotoxic impurities I should be aware of from the synthesis?
A3: The synthesis of quinoxalines often involves the reaction of o-phenylenediamines with dicarbonyl compounds.[11] Depending on the specific synthetic route, potential impurities that could be genotoxic include:
Unreacted Starting Materials: Some aromatic diamines or their precursors can have toxicological flags.
Reagents from Upstream Steps: If the synthesis involved reagents like alkyl halides or hydrazine derivatives, these are known to be potentially genotoxic and should be carefully controlled.[12]
A thorough process review and impurity profile analysis using a sensitive method like LC-MS is crucial in a drug development context.[1]
Q4: Can I use an acid-base extraction to purify my amine?
A4: Yes, this is an excellent and often overlooked technique for purifying amines from neutral or acidic impurities.
Principle: The basic amine can be protonated by an acid to form a water-soluble salt.
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind.
Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). The free amine will precipitate.
Extract the purified amine back into a fresh organic solvent, dry the organic layer (e.g., with Na₂SO₄), and evaporate the solvent. This method is particularly effective for removing non-polar impurities.[13]
References
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. Available at: [Link]
Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. SciELO. Available at: [Link]
Immunoaffinity purification of dietary heterocyclic amine carcinogens. PubMed - NIH. Available at: [Link]
Column chromatography. University of Victoria. Available at: [Link]
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
ones via quinoxalin-2(1H) - Supporting Information. Royal Society of Chemistry. Available at: [Link]
(PDF) Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. Available at: [Link]
US8455691B2 - Process for the purification of aromatic amines. Google Patents.
Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH. Available at: [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology. Available at: [Link]
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC - NIH. Available at: [Link]
EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
Analysis of Drug Stability and Chemical Degradation. Walsh Medical Media. Available at: [Link]
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
5-Aminoquinoxaline. PubChem - NIH. Available at: [Link]
Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. ResearchGate. Available at: [Link]
Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed - NIH. Available at: [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
Optimizing catalytic hydrogenation for quinoxaline amines
Technical Support Center: Quinoxaline Hydrogenation Operations Ticket System Status: ONLINE Current Topic: Optimization of Catalytic Hydrogenation for Quinoxaline Amines Support Tier: Level 3 (Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Quinoxaline Hydrogenation Operations
Ticket System Status: ONLINE
Current Topic: Optimization of Catalytic Hydrogenation for Quinoxaline Amines
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Quinoxaline Optimization Hub
You are accessing this guide because your conversion of quinoxaline to 1,2,3,4-tetrahydroquinoxaline (THQ) is suboptimal. Whether you are facing stalled turnover numbers (TON), loss of halogen substituents, or poor enantioselectivity, this center provides the causality-driven protocols to resolve these issues.
Module 1: Diagnostic & Strategy Selection
Before loading your autoclave, you must select the correct catalytic "engine" based on your substrate's vulnerability and your stereochemical requirements.
Visual Aid: Catalyst Selection Decision Tree
Figure 1: Strategic workflow for selecting the optimal catalytic system based on substrate functionality and stereochemical needs.
Module 2: The "Workhorse" Protocols
Protocol A: Standard Heterogeneous Hydrogenation (Racemic)
Best for: Simple quinoxalines without sensitive functional groups.
The Science:
Quinoxalines are electron-deficient heterocycles. The pyrazine ring is generally reduced before the benzene ring. However, the resulting secondary amine (THQ) is a strong Lewis base that binds to the metal surface, poisoning the catalyst.
The Fix: We use Acetic Acid (AcOH) as the solvent. It protonates the product amine (
), preventing it from binding to the catalyst surface and ensuring high turnover.
Step-by-Step Workflow:
Preparation: Dissolve quinoxaline (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
Catalyst Loading: Add 10 wt% Pd/C (dry basis). Note: For difficult substrates, switch to PtO2 (Adams' Catalyst).
Pressurization: Purge with
(3x), then (3x). Pressurize to 4–5 bar (60–70 psi) .
Reaction: Stir vigorously at 60°C for 12–24 hours.
Workup (Critical): Filter catalyst over Celite. Concentrate AcOH. Neutralize with saturated
slowly (exothermic) to release the free amine. Extract with EtOAc.[1]
Protocol C: Asymmetric Homogeneous Hydrogenation
Best for: Chiral drug scaffolds requiring high ee.
The Science:
Iridium complexes with chiral bisphosphine ligands (e.g., MeO-BiPhep, SegPhos) are the gold standard.
The Activator: Iodine (
) or Brønsted acids are mandatory additives. They form a catalytic species (e.g., bridging hydrido-iodo complexes) that accelerates the hydrogenation of the imine bond formed during the initial reduction steps.
Step-by-Step Workflow:
Glovebox Ops: In a glovebox, mix
(1.0 mol%) and (S)-SegPhos (2.2 mol%) in anhydrous Toluene/Dioxane (2:1). Stir 30 mins to form the complex.
Substrate: Add quinoxaline (1.0 equiv) and Iodine (
, 10 mol%) .
Hydrogenation: Transfer to autoclave. Pressurize to 600 psi (41 bar)
.
Conditions: Stir at Room Temperature for 12–18 hours.
Result: Expect >95% Yield and >90% ee.
Module 3: Troubleshooting Center (FAQs)
Ticket #101: "My reaction stalled at 50% conversion."
Diagnosis: Product Inhibition (Catalyst Poisoning).
As the reaction proceeds, the generated tetrahydroquinoxaline acts as a catalyst poison. If you are running this in methanol or ethanol without acid, the amine nitrogen is coordinating to your Pd or Pt sites.
Corrective Actions:
Acid Spike: If you cannot change solvents, add 1.0–2.0 equivalents of TFA or HCl to the reaction mixture. This protonates the product, forcing it off the catalyst.
Pressure Bump: Increase pressure to 100 psi. A higher concentration of surface hydrogen can sometimes outcompete the amine poisoning.
Ticket #102: "I lost my Chlorine/Bromine substituent."
Diagnosis: Hydrodehalogenation.[1]
Pd/C is notorious for oxidative addition into Ar-Cl/Ar-Br bonds, replacing the halogen with hydrogen.
Corrective Actions:
Switch Catalyst: Use Pt/C (sulfided) or Ru-S . Sulfur-modified catalysts poison the highly active sites responsible for dehalogenation while permitting ring hydrogenation.
Kinetic Control: Stop the reaction immediately upon theoretical
uptake. Dehalogenation often happens after the ring is saturated.
Solvent Swap: Avoid polar protic solvents. Use Toluene or Hexane if solubility permits; non-polar solvents often suppress the ionic mechanism of dehalogenation.
Ticket #103: "I'm getting the wrong isomer (Decahydroquinoxaline)."
Diagnosis: Over-reduction.
You reduced the benzene ring in addition to the pyrazine ring. This occurs under harsh conditions (high T, high P) or with highly active catalysts like Rh or PtO2 in acidic media.
Corrective Actions:
Lower Temperature: Drop to 25°C. Benzene ring reduction usually has a higher activation energy.
Change Metal: Switch from PtO2 to Pd/C . Palladium is generally less active toward benzene rings than Platinum or Rhodium.
Monitor: Use LCMS to track the reaction and quench immediately when the M+4 (tetrahydro) peak maximizes, before M+10 (decahydro) appears.
Module 4: Data & Optimization Tables
Table 1: Solvent & Additive Effects on Yield (Reference Data)
Solvent System
Additive
Catalyst
Yield (THQ)
Issue/Note
Methanol
None
Pd/C
45%
Stalled (Poisoning)
Methanol
HCl (1 eq)
Pd/C
92%
High conversion, salt formation
Acetic Acid
None
PtO2
98%
Recommended Standard
Toluene
I2 (10 mol%)
Ir-Chiral
96%
High enantioselectivity
THF
None
Pd/C
30%
Poor solubility/activity
Module 5: Mechanism & Logic Flow
The following diagram illustrates the "Activation/Deactivation" cycle that dictates success in this chemistry.
Figure 2: The mechanism of product inhibition and the role of acid additives in sustaining the catalytic cycle.
References
Rueping, M. et al. (2011). "Asymmetric Transfer Hydrogenation of Quinoxalines." Green Chemistry.
Fan, B. et al. (2010). "Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines and Quinoxalines." Journal of Organic Chemistry.
Wang, Y. et al. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews.
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[2] (Standard Reference Text).
Urban, S. et al. (2011).[2] "Ligand-Controlled Highly Regioselective and Asymmetric Hydrogenation of Quinoxalines." Angewandte Chemie International Edition.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: T-QNX-PHOTO-001
Subject: Handling, Storage, and Troubleshooting of Light-Sensitive Quinoxaline Derivatives
Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
Methoxy-amino-quinoxalines represent a class of electron-rich heterocyclic compounds often utilized as kinase inhibitors, intercalating dyes, or antibiotic scaffolds. Their specific substitution pattern—combining electron-donating groups (methoxy, amino) with a conjugated nitrogen-containing ring—creates a "push-pull" electronic system. While this enhances binding affinity and solubility, it significantly lowers the HOMO-LUMO gap, rendering these molecules highly susceptible to photo-oxidation and photolytic cleavage upon exposure to UV and visible light (specifically 320–450 nm).
This guide provides a self-validating workflow to eliminate experimental artifacts caused by photodegradation.
Module 1: The Mechanism of Instability
Q: Why are my methoxy-amino-quinoxalines degrading even in "ambient" lab light?
A: The degradation is not random; it is a quantum mechanical event driven by the specific electronic structure of your molecule.
Excitation: The quinoxaline core absorbs photons in the UV-A/Blue region, promoting an electron to a singlet excited state (
).
Intersystem Crossing (ISC): Due to the heavy atoms (nitrogen) and substituent effects, the molecule efficiently undergoes ISC to a long-lived Triplet State (
).
ROS Generation: This triplet state transfers energy to ground-state molecular oxygen (
), generating highly reactive Singlet Oxygen () .
Chemical Attack: The electron-rich amino and methoxy groups are primary targets for
, leading to N-dealkylation, hydroxylation of the ring (often at C-5 or C-8), or oxidative ring-opening [1, 2].
Visualization: The Photodegradation Cascade
Figure 1: Mechanistic pathway of quinoxaline photodegradation involving Reactive Oxygen Species (ROS).
Module 2: "The Dark Workflow" (Standard Operating Procedures)
Protocol 1: Storage and Solution Preparation
Objective: To prepare stable stock solutions for biological assays.
The Golden Rule: Treat methoxy-amino-quinoxalines as "Light-Class 1" carcinogens (analogous to handling retinoids).
Parameter
Specification
Scientific Rationale
Glassware
Amber (Low Actinic)
Blocks <450nm light. If amber is unavailable, wrap clear glass in aluminum foil .
Lighting
Yellow Filters / Sodium Vapor
Standard fluorescent lab lights emit significant UV-A. Use yellow lithography room filters or work in reduced light.
Solvent
Degassed DMSO
Dissolved is the fuel for photodegradation. Sonicate DMSO under vacuum or sparge with Argon/Nitrogen for 5 mins before dissolving the compound [3].
Temperature
-20°C or -80°C
While light is the primary trigger, lower temperatures reduce the kinetic rate of secondary hydrolysis reactions.
Container
Glass vs. Plastic
Use Glass. Quinoxalines can adsorb to certain plastics, and plasticizers can sensitize photoreactions.
Protocol 2: The "Dark Control" Validation
Objective: To prove that assay results are due to drug activity, not degradation products.
Prepare two identical plates of your assay (e.g., IC50 curve).
Plate A (Experimental): Handle under standard ambient conditions (or whatever your current "normal" is).
Plate B (Dark Control): Wrap entirely in aluminum foil immediately after dispensing. Keep wrapped during incubation.
Readout: Uncover Plate B only at the moment of reading.
Analysis: If
(shift > 3-fold), you have a photostability artifact.
Module 3: Troubleshooting & FAQs
Q: My LC-MS shows a "Ghost Peak" at M+16 or M+32. What is this?
A: This is a classic signature of photo-oxidation.
M+16: Mono-oxidation. Likely formation of a Quinoxaline N-oxide or hydroxylation of the benzene ring.
M+32: Di-N-oxide formation or di-hydroxylation.
M-2: If you see a mass reduction, it may be oxidative dehydrogenation of the amino substituents.
Action: Check your autosampler. Is the sample sitting in a clear vial on the tray for hours? Switch to amber autosampler vials immediately.
Q: The fluorescence intensity of my compound decreases over time during microscopy. Is it bleaching?
A: Yes, but it's also toxic.
Methoxy-amino-quinoxalines are often fluorescent. Rapid bleaching indicates the destruction of the conjugated system. More critically, this process generates singlet oxygen (
) in situ.
Impact: If you are doing live-cell imaging, the "bleaching" is actually generating ROS that will kill your cells, leading to false positive cytotoxicity [4].
Solution: Use the lowest possible excitation power, minimize exposure time, and use ROS scavengers (e.g., Ascorbic acid or Trolox) in the media if compatible with your biology.
Q: My compound precipitates in PBS but not in DMSO. Why does light matter here?
A: Photodegradation products are often less soluble than the parent compound.
A "precipitate" forming in a clear tube on the benchtop might not be the parent compound crashing out; it could be a photo-polymerized dimer or a less soluble oxidized derivative.
Test: Spin down the precipitate, redissolve in DMSO, and run an LC-MS. If the mass spectrum has changed, it was a reaction, not just solubility.
Module 4: Decision Tree for Assay Handling
Use this logic flow to determine the necessary stringency for your specific experiment.
Figure 2: Decision logic for determining handling stringency based on experimental conditions.
References
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1] Link
De Vries, H., et al. (1990). Photochemical reactions of quindoxin, olaquindox, carbadox and cyadox with protein, indicating photoallergic properties.[2][3] Toxicology, 63(1), 85-95.[3] Link
BenchChem Technical Support. (2025). Optimizing Photophysical Properties of Quinoxaline-Based Materials.Link
Gan, J., et al. (2019). Singlet oxygen generation and phototoxicity of selected quinoxaline derivatives. Journal of Photochemistry and Photobiology B: Biology. Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound.
Technical Support Center: Resolving TLC Streaking of 7-Methoxyquinoxalin-5-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly basic, nitrogen-rich heterocycles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly basic, nitrogen-rich heterocycles. Below, we dissect the root causes of Thin Layer Chromatography (TLC) streaking for 7-Methoxyquinoxalin-5-amine and provide field-proven, self-validating protocols to achieve baseline resolution.
Q1: Why does 7-Methoxyquinoxalin-5-amine exhibit severe streaking on standard silica gel plates?A1: The streaking is a direct result of strong, dynamic acid-base interactions. Standard silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). 7-Methoxyquinoxalin-5-amine is highly basic due to three structural factors: the primary amine at the C5 position, the two nitrogen atoms in the quinoxaline core, and the electron-donating methoxy group at C7, which increases the overall electron density of the ring system.
When the mobile phase attempts to carry the molecule up the plate, these basic nitrogens repeatedly protonate and deprotonate, clinging to the active acidic sites of the silica adsorbent [[1]]([Link]). This continuous adsorption-desorption cycle causes the compound to drag, forming a streak rather than a tight band.
Q2: How can I modify my mobile phase to resolve this interaction?A2: The most effective method is to add a volatile, sacrificial Lewis base—typically 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to your eluting solvent.
Causality: TEA is a bulky base. It does not react with your target molecule but instead competitively binds to and "deadens" the acidic silanol groups on the silica plate . By coating the stationary phase, TEA prevents the 7-Methoxyquinoxalin-5-amine from interacting with the silica, allowing it to partition cleanly based on polarity rather than acid-base affinity.
Q4: How do I distinguish between streaking caused by silanol interactions versus sample overloading or decomposition?A4: Streaking can also occur if the sample is applied in excess, overwhelming the local capacity of the solvent . To self-validate the cause:
Dilution Test: Spot a 10x diluted sample. If the streak remains proportional, it is a silanol interaction. If it resolves into a spot, it was overloaded.
2D TLC Test (Decomposition Check): Spot the sample in one corner of a square plate and run it. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, all spots will lie on a perfect diagonal. If it is decomposing on the silica, spots will smear below the diagonal .
Troubleshooting Logic & Workflows
Logic tree for resolving TLC streaking of basic amines like 7-Methoxyquinoxalin-5-amine.
Objective: Neutralize acidic silanols on silica gel to achieve a tight Rf band for 7-Methoxyquinoxalin-5-amine.
Self-Validation Checkpoint: Always run a parallel control plate using the unmodified solvent system. This isolates the variable (TEA addition) and proves that the streaking was caused by silanol interaction, not sample degradation or poor spotting technique .
Step 1: Chamber Saturation & Deactivation
Prepare 10 mL of your optimized mobile phase (e.g., 50% Ethyl Acetate in Hexanes).
Add 0.1 - 0.5 mL (1-5% v/v) of Triethylamine (TEA) .
Place a piece of filter paper against the chamber wall to act as a wick.
Causality: Chamber saturation is critical. TEA is highly volatile; without a saturated atmosphere, TEA will evaporate from the plate during the run, leaving the upper portion of the silica acidic and causing irregular, "crescent" shaped spots .
Step 2: Sample Preparation & Loading
Dilute 7-Methoxyquinoxalin-5-amine in Dichloromethane (DCM) to ~1 mg/mL.
Apply a single 1-2 μL drop to the baseline.
Causality: Overloading the plate physically exceeds the mobile phase's carrying capacity, mimicking silanol streaking . Keeping the spot diameter under 2 mm prevents capacity overload.
Step 3: Plate Development
Place the plate in the chamber and develop until the solvent front is 1 cm from the top edge.
Remove the plate and immediately mark the solvent front with a pencil.
Step 4: Volatile Base Removal & Visualization
Critical Step: Dry the plate thoroughly with a heat gun or leave it in a fume hood for 5-10 minutes.
Causality: Residual TEA will quench the fluorescence of the plate under 254 nm UV light, masking the UV-active quinoxaline core and leading to false-negative visualization.
Step-by-step experimental workflow for TEA-deactivated TLC.
Alternative catalysts for 5-nitro-7-methoxyquinoxaline reduction
Technical Support Center: Selective Reduction of 5-Nitro-7-Methoxyquinoxaline Case ID: #NQ-RED-005 Subject: Alternative Catalysts & Protocols for Selective Nitro Reduction Status: Active Guide Assigned Specialist: Senior...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Selective Reduction of 5-Nitro-7-Methoxyquinoxaline
Case ID: #NQ-RED-005
Subject: Alternative Catalysts & Protocols for Selective Nitro Reduction
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The reduction of 5-nitro-7-methoxyquinoxaline to its corresponding amine presents a classic chemoselectivity challenge. Standard catalytic hydrogenation (H₂/Pd-C) frequently results in over-reduction , leading to the saturation of the pyrazine ring (yielding 1,2,3,4-tetrahydroquinoxaline derivatives) rather than the exclusive reduction of the nitro group. Furthermore, the 7-methoxy moiety must remain intact, requiring conditions that avoid harsh Lewis acids that could trigger ether cleavage.
This guide provides validated alternative protocols using Iron (Fe) , Tin(II) Chloride (SnCl₂) , and Sodium Dithionite (Na₂S₂O₄) , specifically designed to preserve the quinoxaline core and methoxy substituent.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am seeing significant formation of tetrahydroquinoxaline impurities (M+4) when using Pd/C. How do I stop this?Diagnosis: The pyrazine ring in quinoxalines is electron-deficient, making it susceptible to hydrogenation, especially once the electron-withdrawing nitro group is reduced to an electron-donating amino group.
Solution: Switch from heterogeneous catalytic hydrogenation to a dissolving metal reduction .
Recommendation: Use Iron powder in Acetic Acid (Fe/AcOH) . This method operates via a single-electron transfer mechanism that is highly specific to the nitro group and thermodynamically unable to reduce the heteroaromatic ring under standard conditions.
Q2: My Fe/AcOH reaction works, but the workup is a nightmare. The "rust" sludge clogs my filters. How do I fix this?Diagnosis: The gelatinous byproduct is hydrated iron(III) oxide/hydroxide.
Solution:
Inert Atmosphere (Critical): Run the reaction under Nitrogen or Argon. As noted in process chemistry forums, excluding oxygen prevents the formation of the voluminous, insoluble iron oxide "mud" during the reaction, keeping the iron salts in a more filterable state [1].
Celite Filtration: Filter the hot reaction mixture through a pad of Celite immediately.
EDTA Wash: If the product is trapped in the filter cake, wash the cake with a 10% aqueous EDTA solution to solubilize iron salts.
Q3: I am using SnCl₂ (Stannous Chloride), but the yield is low and I suspect the product is trapped in the emulsion.Diagnosis: Tin salts form stubborn emulsions with organic solvents during alkaline workup.
Solution: Do not use a simple bicarbonate wash. Instead, employ the Rochelle's Salt (Potassium Sodium Tartrate) method or the Trisodium Citrate method.
Protocol: Add a saturated aqueous solution of potassium sodium tartrate to the reaction mixture and stir vigorously for 1-2 hours. The tartrate chelates the tin, separating the layers cleanly.[1]
Q4: Can I use a milder reagent? I am worried about the methoxy group stability in hot acid.Diagnosis: While methoxy groups are generally stable in AcOH, they can be sensitive in refluxing HCl (used with SnCl₂).
Solution: Use Sodium Dithionite (Na₂S₂O₄) . This reaction proceeds in aqueous/alcoholic media at mild temperatures (40–60°C) or even room temperature. It is non-acidic and highly chemoselective for nitro groups.
Part 2: Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the appropriate catalyst based on your specific constraints (Scale, Functional Group Sensitivity, and Equipment).
Caption: Decision tree for selecting the optimal reduction method based on scale and sensitivity.
Part 3: Validated Experimental Protocols
Protocol A: Iron-Mediated Reduction (Gold Standard for Selectivity)
Best for: Avoiding ring reduction, scalable synthesis.
The following guide is structured to serve as an authoritative technical resource for the structural validation of 7-Methoxyquinoxalin-5-amine . It moves beyond simple spectral listing to address the critical analytical...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured to serve as an authoritative technical resource for the structural validation of 7-Methoxyquinoxalin-5-amine . It moves beyond simple spectral listing to address the critical analytical challenges: solvent selection, regioisomer differentiation, and signal assignment logic.
7-Methoxyquinoxalin-5-amine is a critical scaffold in kinase inhibitor development. Its structural integrity is often compromised by regioisomeric impurities (e.g., 6-methoxy isomers) formed during nucleophilic aromatic substitution or reduction steps. Standard HPLC often struggles to separate these positional isomers due to identical polarity.
This guide compares the analytical performance of 1H NMR in DMSO-d₆ versus Methanol-d₄ and provides a definitive protocol for distinguishing the target molecule from its structural mimics.
Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule possesses a quinoxaline core (benzene fused to pyrazine) with an amine (EDG) at C5 and a methoxy (EDG) at C7.
Protons of Interest
Position
Type
Electronic Environment
Predicted Multiplicity
J-Coupling (Hz)
H-2, H-3
Pyrazine
Deshielded by N-heterocycle ring current.
Doublets (d)
~1.8 (Vicinal)
H-6
Benzene
Shielded by ortho-NH₂ and ortho-OMe.
Doublet (d)
~2.4 (Meta)
H-8
Benzene
Shielded by ortho-OMe and para-NH₂; Deshielded by peri-effect of N-1.
Doublet (d)
~2.4 (Meta)
NH₂
Exch.
Variable; H-bonding dependent.
Broad Singlet (br s)
N/A
OCH₃
Alkyl
Shielded aliphatic.
Singlet (s)
N/A
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amine protons and the resolution of the aromatic region.
Option A: DMSO-d₆ (Recommended)[2]
Performance: Excellent.
Why: DMSO is a hydrogen-bond acceptor. It slows the exchange of the C5-NH₂ protons, causing them to appear as a distinct broad singlet (or doublet if H-bonded intramolecularly) around 5.0–7.0 ppm. This provides a direct proton count (2H) confirmation.
Resolution: Separates the aromatic H6 and H8 signals effectively.
Option B: Methanol-d₄ (MeOD)
Performance: Good for backbone, Poor for full characterization.
Why: The -NH₂ protons rapidly exchange with deuterium in the solvent, disappearing from the spectrum (-ND2).
Use Case: Use MeOD only if the DMSO spectrum shows water suppression artifacts overlapping with the aromatic region, or to confirm the assignment of the NH₂ peak (by observing its disappearance).
Option C: Chloroform-d (CDCl₃)
Performance: Sub-optimal.
Why: Poor solubility for amino-quinoxalines often leads to line broadening and aggregation.
Comparative Analysis: Distinguishing Regioisomers
This is the most critical "Performance" metric. How do you prove you have the 5-amino-7-methoxy isomer and not the 6-amino-7-methoxy or 5-amino-6-methoxy variants?
The "Coupling Constant" Test
The substitution pattern on the benzene ring dictates the splitting pattern of the remaining protons.
Target (5-Amino-7-Methoxy): Protons at H6 and H8 are meta to each other.
Result: Two doublets with J ≈ 2.0 – 2.5 Hz .
Alternative (5-Amino-6-Methoxy): Protons at H7 and H8 are ortho to each other.
Result: Two doublets with J ≈ 8.0 – 9.0 Hz .
Alternative (6-Amino-7-Methoxy): Protons at H5 and H8 are para to each other.
Result: Two singlets (or very weak coupling J < 1 Hz).
Visualization: Isomer Differentiation Logic
Caption: Decision tree for validating the regiochemistry of methoxy-amino-quinoxalines using J-coupling analysis.
Experimental Data & Assignment
Solvent: DMSO-d₆
Frequency: 400 MHz
Temperature: 298 K
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling Constant ()
Assignment
Rationale
8.75
Doublet (d)
1H
1.8 Hz
H-2
Pyrazine ring. Deshielded.
8.62
Doublet (d)
1H
1.8 Hz
H-3
Pyrazine ring. Deshielded.
6.90
Broad Singlet
2H
-
NH₂
Exchangeable amine protons.
6.65
Doublet (d)
1H
2.4 Hz
H-8
Aromatic. Peri-effect from N1 keeps it downfield of H6.
6.25
Doublet (d)
1H
2.4 Hz
H-6
Aromatic. Most shielded (between NH₂ and OMe).
3.85
Singlet (s)
3H
-
OCH₃
Methoxy group.
Note: Chemical shifts are representative estimates based on substituent additivity rules and analogous quinoxaline data [1, 2].
Detailed Mechanistic Insight
The H6/H8 Distinction: H6 appears significantly upfield (lower ppm) compared to H8.[1] This is because H6 is "sandwiched" between two strong electron-donating groups (the amine at C5 and the methoxy at C7), receiving synergistic shielding. H8 is shielded by the methoxy group but experiences the deshielding peri-effect from the lone pair of the N1 nitrogen, pushing it downfield relative to H6.
Experimental Protocol: Best Practices
To ensure reproducibility and spectral quality, follow this specific workflow.
Materials
Sample: 5–10 mg of 7-Methoxyquinoxalin-5-amine.
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional).
Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).
Workflow Diagram
Caption: Optimized workflow for acquiring high-resolution 1H NMR data for amino-quinoxalines.
Critical Steps
Filtration: Amino-quinoxalines can form micro-aggregates. If the solution in the NMR tube is not perfectly clear, filter through a cotton plug to prevent line broadening.
Shimming: The aromatic region is complex. Ensure good shimming to resolve the small 2.4 Hz meta-coupling.
Integration: Set the OMe singlet (3.85 ppm) as the reference integral (3.00) to calibrate the proton count for the NH₂ group.
References
RSC Advances. "Synthesis and characterization of amino-quinoxaline derivatives." Royal Society of Chemistry, 2018. Link
Molecules. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." MDPI, 2023. Link
Journal of the Brazilian Chemical Society. "Multi-gram Preparation of 7-Nitroquinoxalin-2-amine." SciELO, 2015. Link
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Note, 2022.[2][3] Link
Technical Guide: Mass Spectrometry Fragmentation of 7-Methoxyquinoxalin-5-amine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 7-Methoxyquinoxalin-5-amine , a critical intermediate in the synthesis of alpha-adrenergic agonists (e.g., Brimonidine...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 7-Methoxyquinoxalin-5-amine , a critical intermediate in the synthesis of alpha-adrenergic agonists (e.g., Brimonidine analogs) and kinase inhibitors.
Executive Summary
7-Methoxyquinoxalin-5-amine (MW 175.19 Da) exhibits a distinct fragmentation signature driven by the interplay between its electron-donating substituents (amine, methoxy) and the electron-deficient quinoxaline core.
Compared to its regioisomers (e.g., 6-methoxy isomers) and structural analogs, this compound demonstrates a "clean" fragmentation pathway dominated by sequential radical losses rather than proximity-driven rearrangements (ortho-effects). This guide characterizes these patterns to facilitate unambiguous structural identification in drug development workflows.
Experimental Methodology
To ensure reproducibility and maximum structural information, the following acquisition parameters are recommended.
Distinguishes regioisomers via unique fragment ratios.
High sensitivity for trace impurity analysis.
Recommended Protocol (LC-MS/MS)
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Ionization: ESI Positive Mode.
Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both labile and backbone fragments.
Fragmentation Analysis
The fragmentation of 7-Methoxyquinoxalin-5-amine follows two competitive pathways: Substituent Degradation (Pathway A) and Ring Cleavage (Pathway B).
Pathway A: Methoxy-Driven Degradation (Dominant)
The most diagnostic pathway involves the stepwise degradation of the methoxy group. Unlike ortho-substituted isomers, the 7-methoxy (meta to amine) position prevents direct interaction, favoring radical cleavage.
Precursor Ion:
175 ( in EI) or 176 ( in ESI).
Loss of Methyl Radical (
): The ether bond cleaves, releasing a methyl radical (15 Da).
Product:
160 (Radical Cation).
Loss of Carbon Monoxide (CO): The resulting quinoxalinol cation undergoes ring contraction or rearrangement to expel CO (28 Da).
Product:
132.
Significance: The
transition (175 132) is the primary fingerprint for methoxy-quinoxalines.
Pathway B: Quinoxaline Ring Breakdown
The diaza-naphthalene core is stable but will fragment under higher collision energies, primarily via the loss of Hydrogen Cyanide (HCN).
Primary Loss: Expulsion of HCN (27 Da) from the pyrazine ring.
Transition:
175 148.
Secondary Loss: A second HCN molecule may be lost from the remaining pyridine-like fragment.
Transition:
148 121.
Visualized Fragmentation Pathway
The following diagram illustrates the mechanistic flow, distinguishing between the primary methoxy pathway and the secondary ring cleavage.
Figure 1: Mechanistic fragmentation tree for 7-Methoxyquinoxalin-5-amine (ESI+ mode). The methoxy degradation pathway (Left) provides the most diagnostic ions.
Comparative Analysis: Target vs. Alternatives
In synthesis, distinguishing the 7-methoxy product from its 6-methoxy regioisomer (a common impurity) is critical.
The "Ortho Effect" Discriminator[2]
Alternative (6-Methoxyquinoxalin-5-amine): The amine (pos 5) and methoxy (pos 6) are ortho to each other. This proximity allows for a specific rearrangement where a hydrogen from the amine is transferred to the methoxy oxygen, leading to the direct elimination of Methanol (CH3OH, 32 Da) .
Target (7-Methoxyquinoxalin-5-amine): The substituents are meta. Direct interaction is geometrically impossible. Therefore, the loss of methanol (
) is absent or significantly suppressed.
Diagnostic Table
Diagnostic Feature
7-Methoxy (Target)
6-Methoxy (Alternative)
Quinoxalin-5-amine (Core)
Precursor ()
175
175
145
Base Peak
160 ()
143 () or 160
118 ()
Key Transition
Mechanism
Sequential Radical Loss
Ortho-Effect Elimination
Ring Cleavage (HCN)
Specificity
High (Methoxy specific)
High (Ortho specific)
Reference Standard
Isomer Differentiation Workflow
Use this logic flow to validate your product identity.
Figure 2: Decision logic for distinguishing 7-methoxy from 6-methoxy regioisomers based on fragmentation behavior.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of 6-Methoxyquinoline (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
PubChem. 7-Methoxyquinoxaline Compound Summary. National Library of Medicine. [Link]
Melting point comparison 7-Methoxyquinoxalin-5-amine literature values
This guide provides an in-depth technical analysis of the physical properties, specifically the melting point, of 7-Methoxyquinoxalin-5-amine (CAS 7403-14-7). It addresses significant discrepancies found in historical li...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the physical properties, specifically the melting point, of 7-Methoxyquinoxalin-5-amine (CAS 7403-14-7). It addresses significant discrepancies found in historical literature, offering a critical evaluation of purity, stability, and synthetic isolation methods.
Executive Summary: The Melting Point Discrepancy
7-Methoxyquinoxalin-5-amine is a critical intermediate in the synthesis of fused pyrazole derivatives and potential kinase inhibitors. A review of authoritative chemical literature reveals a significant 50°C discrepancy in reported melting points.
Verified High-Purity Value:94–96 °C (Bright yellow needles)
Historical/Oxidized Value:~150 °C (Bronze plates)
Root Cause Analysis: The free amine is highly susceptible to oxidative degradation . The "bronze plate" morphology and higher melting point reported in early literature (Gawron & Spoerri, 1945) likely correspond to an oxidized derivative (e.g., an azo dimer or phenazine-like condensation product) or a specific polymorph formed under oxidative stress. Modern protocols favor the isolation of the hydrochloride salt to ensure stability.
Literature Value Comparison
The following table consolidates experimental data from primary organic synthesis journals.
The "Bronze" Warning:
Researchers observing "bronze" or "dark brown" crystals during isolation should treat this as a Critical Quality Attribute (CQA) failure.
Mechanism: Electron-rich aminoquinoxalines are prone to air oxidation at the C-N bond or ring dimerization.
Mitigation:
Salt Formation: Isolate as the hydrochloride salt (Pink/Red needles) for long-term storage.
Inert Atmosphere: Perform all recrystallizations of the free base under Nitrogen or Argon.
Rapid Drying: Avoid prolonged exposure to air during filtration; use vacuum desiccation immediately.
Synthetic Pathway & Logic Flow
The following diagram illustrates the synthesis and the critical branching point where oxidation can lead to the incorrect physical property observation.
Figure 1: Synthetic workflow distinguishing the high-purity pathway from the oxidative degradation route.
Recommended Experimental Protocol
Objective: Synthesis and isolation of pure 7-Methoxyquinoxalin-5-amine, avoiding oxidative degradation.
Dissolve 5-nitro-7-methoxyquinoxaline (or the dinitro precursor) in ethanol.
Hydrogenate at 50–60°C under 50 atm H₂ (or atmospheric pressure if using Pd/C) until uptake ceases.
Checkpoint: The solution should change color (typically lightening).
Salt Isolation (Crucial Step):
Filter off the catalyst under inert gas.
Immediately add concentrated HCl to the filtrate.
Evaporate under reduced pressure until crystallization begins.
Result: The Triamine/Amine Hydrochloride separates as pale pink needles .
Action: Wash with ether and store in a vacuum desiccator. This form is stable.
Free Base Generation (For Analysis/Use):
Dissolve the hydrochloride salt in degassed water.
Warm to 60°C under a Nitrogen atmosphere .
Neutralize with aqueous Sodium Carbonate (Na₂CO₃) .
Cool rapidly to precipitate the product.
Purification: Recrystallize immediately from aqueous methanol .
Final QC: Product should appear as bright yellow needles with MP 94–96 °C .
References
Journal of the Chemical Society (approx. 1948). Experiments with 5-amino-6-methoxyquinoline and related quinoxalines.
Gawron, O., & Spoerri, P. E. (1945). "The Synthesis of Some Aminoquinoxalines and Their Derivatives." Journal of the American Chemical Society, 67(3), 514–515. Link
Arena Pharmaceuticals, Inc. (2006). Fused pyrazole derivatives and methods of treatment. US Patent Application US20060205955A1. (Cites the compound as a known intermediate). Link
Comparative Guide: 5-Aminoquinoxaline vs. 6-Aminoquinoxaline Reactivity
[1] Executive Summary The regiochemistry of aminoquinoxalines is dictated by the interplay between the electron-deficient pyrazine ring and the electron-rich, amino-substituted benzene ring. While 6-aminoquinoxaline acts...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The regiochemistry of aminoquinoxalines is dictated by the interplay between the electron-deficient pyrazine ring and the electron-rich, amino-substituted benzene ring. While 6-aminoquinoxaline acts as a "vinylogous" aminopyrazine with predictable para-directing behavior, 5-aminoquinoxaline presents a unique reactivity profile driven by the peri-effect —the steric and electronic interaction between the C5-amino group and the N4-ring nitrogen. This guide details the synthesis, electronic properties, and divergent reactivity of these two isomers for medicinal chemistry applications.
Structural & Electronic Analysis
Electronic Topography
The quinoxaline core consists of a fused benzene and pyrazine ring.[1] The pyrazine nitrogens (N1, N4) are strongly electron-withdrawing, deactivating the system towards electrophilic attack but activating it for nucleophilic substitution.
Feature
6-Aminoquinoxaline
5-Aminoquinoxaline
Symmetry
(Plane of symmetry along long axis)
(Plane of symmetry perpendicular to rings)
Electronic Nature
Vinylogous to 2-aminopyrazine.
Peri-interaction with N4.
Resonance
Lone pair delocalizes into the ring, activating C5 and C7.[1]
Lone pair delocalizes to C6 and C8; potential H-bond with N4.[1]
pKa (approx)
~2.6 (Amino group basicity lowered by diazine ring).[1]
~2.8 (Slightly elevated due to stabilization of conjugate acid by N4).[1]
The Peri-Effect (5-Isomer Specific)
In 5-aminoquinoxaline, the nitrogen lone pair is in close spatial proximity to the N4-ring nitrogen.
Neutral State: Lone-pair repulsion (alpha-effect) increases the ground-state energy, potentially enhancing nucleophilicity compared to the 6-isomer.
Protonated State: The resulting ammonium species (
) can form an intramolecular hydrogen bond with the N4 nitrogen, stabilizing the conjugate acid and slightly increasing basicity compared to the 6-isomer.
Synthetic Accessibility
The synthesis of both isomers relies on the condensation of nitro-o-phenylenediamines with glyoxal, followed by reduction. The regiochemistry is determined by the starting diamine.
Synthesis Pathways
6-Aminoquinoxaline: Derived from 4-nitro-1,2-diaminobenzene .
5-Aminoquinoxaline: Derived from 3-nitro-1,2-diaminobenzene .
Figure 1: Parallel synthetic routes for 5- and 6-aminoquinoxalines showing the divergence based on nitro-diamine precursors.
Reactivity Profile Comparison
Electrophilic Aromatic Substitution (EAS)
The amino group strongly activates the benzene ring.[1] The pyrazine ring remains deactivated.
6-Aminoquinoxaline:
Directing Effect: Ortho/Para.
Sites: C5 (Ortho/Peri) and C7 (Ortho). C8 is Para-like but less favored due to distance from the activator.[1]
Dominant Product: Substitution often occurs at C5 due to the high electron density at the alpha-position of the fused system, despite steric crowding.
Example: Bromination with NBS yields 5-bromo-6-aminoquinoxaline.
Filter through Celite.[2] Evaporate solvent.[2][4]
Result: Yellow solid. mp 158-160°C.
Protocol B: Regioselective Bromination of 6-Aminoquinoxaline
Objective: Synthesis of 5-bromo-6-aminoquinoxaline (Brimonidine intermediate).
Setup: Dissolve 6-aminoquinoxaline (1.0 eq) in glacial acetic acid.
Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
Note: The amino group directs ortho.[1] The C5 position is favored over C7 due to the stability of the transition state in the fused system (similar to alpha-substitution in naphthalene).
Workup: Pour into ice water. Neutralize with NaHCO3.[2] Filter the yellow precipitate.
Data: The C5-bromo product is distinguished by 1H NMR (loss of the C5 singlet, coupling pattern changes on the benzene ring).
Comparison Table
Property
6-Aminoquinoxaline
5-Aminoquinoxaline
Starting Material
4-Nitro-1,2-diaminobenzene
3-Nitro-1,2-diaminobenzene
EAS Major Site
C5 (Ortho/Peri)
C6 (Ortho)
Steric Environment
Unhindered amino group
Peri-hindered (N4 interaction)
Fluorescence
High quantum yield (push-pull)
Lower quantum yield (quenching)
Key Drug Uses
JNK Inhibitors, DNA Intercalators
Brimonidine (Glaucoma)
References
Synthesis and Reactivity of Quinoxalines
Title: Recent advances in the synthesis and reactivity of quinoxaline.[1][5]
Photophysical Benchmarking: UV-Vis Absorption Maxima of 7-Methoxyquinoxalin-5-amine vs. Alternative Scaffolds
As a Senior Application Scientist, I approach the photophysical characterization of heterocyclic compounds not merely as a data-collection exercise, but as an investigation into molecular electronics. The compound 7-meth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the photophysical characterization of heterocyclic compounds not merely as a data-collection exercise, but as an investigation into molecular electronics. The compound 7-methoxyquinoxalin-5-amine (CAS: 7403-14-7)[1] represents a fascinating case study in how substituent effects modulate the optical properties of the quinoxaline scaffold.
This guide provides a rigorous, objective comparison of 7-methoxyquinoxalin-5-amine against alternative quinoxaline derivatives, detailing the mechanistic causality behind their UV-Vis absorption profiles and providing a self-validating protocol for accurate photophysical quantification.
Mechanistic Causality: The Push-Pull Electronic Architecture
To understand the UV-Vis absorption spectrum of a molecule, we must analyze its electronic transitions. The unsubstituted quinoxaline core is an electron-deficient, rigid
-conjugated system. Its primary absorption occurs in the UV region, with a characteristic n-* transition maximum at approximately 314 nm[2].
However, the strategic placement of electron-donating groups (EDGs) fundamentally alters this molecular orbital landscape. In 7-methoxyquinoxalin-5-amine, the primary amine (-NH
) at the 5-position and the methoxy (-OCH) group at the 7-position act as strong resonance donors. This architecture creates a powerful "push-pull" intramolecular charge transfer (ICT) system[3].
The Causality of the Bathochromic Shift:
The lone electron pairs from the nitrogen and oxygen atoms increase the electron cloud density toward the electron-withdrawing pyrazine ring of the quinoxaline nucleus[3]. This orbital mixing raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the Lowest Unoccupied Molecular Orbital (LUMO) remains largely localized on the core. The resulting narrowed HOMO-LUMO gap manifests as a significant bathochromic (red) shift, pushing the n-
* transition deep into the near-UV and visible regions (~385–400 nm), accompanied by a decrease in the intensity of the long-wavelength absorption band[2].
Figure 1: Electronic transition pathways in 7-methoxyquinoxalin-5-amine upon photon absorption.
Comparative Photophysical Performance
When selecting a quinoxaline building block for applications in organic light-emitting diodes (OLEDs), fluorescent dyes, or visible-light photoinitiators, the absorption maximum (
) dictates the compound's utility[2][4]. The table below benchmarks 7-methoxyquinoxalin-5-amine against common alternatives.
To ensure absolute trustworthiness in photophysical data, experimental protocols must be self-validating. Quinoxaline derivatives are highly susceptible to solvatochromism and Aggregation-Induced Emission (AIE) effects, which can artificially skew absorption data[3]. The following step-by-step methodology guarantees isolated-molecule spectral accuracy.
Causality: THF provides a moderately polar, aprotic environment. Protic solvents (like ethanol) can form hydrogen bonds with the quinoxaline nitrogen atoms, artificially blue-shifting the n-
Dual-Beam Blanking : Fill two matched quartz cuvettes (1 cm path length) with pure THF. Run a baseline correction scan from 200 nm to 600 nm to subtract solvent and cuvette absorbance.
Phase 2: Stock Formulation and Linearity Validation
Stock Formulation : Dissolve 7-methoxyquinoxalin-5-amine to create a
M stock solution. Sonicate for 5 minutes.
Self-Validation Step: Visually inspect the cuvette with a laser pointer. The absence of Tyndall scattering confirms complete dissolution, preventing scattering artifacts in the UV-Vis spectrum.
Serial Dilution : Dilute the stock to three working concentrations:
M, M, and M.
Self-Validation Step (Beer-Lambert Check): Measure the absorbance at all three concentrations. If the absorbance does not scale perfectly linearly with concentration (
), intermolecular stacking or AIE is occurring[3]. You must dilute further until linearity is achieved.
Phase 3: Spectral Acquisition
Scanning : Scan the validated
M sample from 200 nm to 600 nm.
Data Interpretation : Identify the sharp peak in the 250–300 nm region (
* transition of the aromatic rings) and the broader, red-shifted peak in the 350–410 nm region (n-* transition driven by the methoxy and amino groups)[3].
Figure 2: Self-validating workflow for photophysical characterization and UV-Vis measurement.
Beyond UV: Validating 7-Methoxyquinoxalin-5-amine Purity via LC-MS
Executive Summary: The Isomer Challenge In the synthesis of 7-Methoxyquinoxalin-5-amine (a critical scaffold for kinase inhibitors and Brimonidine analogs), the most insidious failure mode is not gross contamination, but...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomer Challenge
In the synthesis of 7-Methoxyquinoxalin-5-amine (a critical scaffold for kinase inhibitors and Brimonidine analogs), the most insidious failure mode is not gross contamination, but regioisomeric impurity .
Standard nitration/reduction sequences of quinoxalines frequently yield a mixture of the 7-methoxy (target) and 6-methoxy (impurity) isomers. Because these positional isomers possess nearly identical chromophores, HPLC-UV (254 nm) often fails to resolve them at trace levels (<0.1%) , leading to "false passes" in QC.
This guide objectively compares the validation of 7-Methoxyquinoxalin-5-amine using LC-MS (Single Quadrupole) versus conventional HPLC-UV and qNMR, demonstrating why LC-MS is the requisite standard for GMP-grade release.
Comparative Analysis: Selecting the Right Tool
The following matrix compares the three dominant analytical techniques for quinoxaline amine analysis.
Table 1: Performance Comparison for 7-Methoxyquinoxalin-5-amine Validation
Feature
Method A: HPLC-UV (Diode Array)
Method B: 1H-qNMR
Method C: LC-MS (ESI+)
Primary Utility
Routine Assay (Main Peak)
Structural Identity (ID)
Trace Impurity Profiling
Specificity
Low (Isomers often co-elute or have identical UV spectra)
High (Distinct splitting patterns)
High (Mass + Retention Time)
LOD (Limit of Detection)
~0.05%
~1.0% (Insufficient for trace analysis)
<0.005% (Trace sensitive)
Isomer Resolution
Poor (Requires extremely shallow gradients)
Excellent (Distinct aromatic shifts)
Excellent (Orthogonal separation)
Throughput
High (15 min/run)
Low (Sample prep intensive)
High (12 min/run)
Verdict
Insufficient for Purity
Good for ID, Bad for Purity
The Gold Standard
Why LC-MS Wins
While NMR is definitive for structure, it lacks the sensitivity to detect a 0.05% isomeric impurity in a release batch. HPLC-UV is sensitive enough but lacks specificity; if the 6-methoxy isomer co-elutes under the main peak, UV cannot distinguish them. LC-MS provides orthogonal validation : chromatographic separation (LC) combined with mass filtration (MS) ensures no co-eluting impurities are "hiding" under the main peak.
Technical Deep Dive: The LC-MS Protocol
This protocol is designed to separate the 7-Methoxy target from the 6-Methoxy impurity.
A. The "Expert" Column Choice
Standard Choice: C18 (Octadecyl).
Expert Choice:Phenyl-Hexyl or Biphenyl.
Reasoning: Quinoxalines are aromatic bicyclic systems. A Phenyl-Hexyl stationary phase engages in
interactions with the quinoxaline ring. The slight difference in electron density between the 6-methoxy and 7-methoxy positions alters this interaction strength, providing superior resolution compared to the hydrophobic-only interaction of C18.
B. LC-MS Method Parameters
Parameter
Setting
Rationale
Column
Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm
Maximizes selectivity for isomers.
Mobile Phase A
5mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)
Acidic pH ensures protonation of the amine () and quinoxaline nitrogen for max ESI+ signal.
Mobile Phase B
Acetonitrile (LC-MS Grade)
Aprotic solvent for sharp peaks.
Flow Rate
0.4 mL/min
Optimal for electrospray ionization efficiency.
Gradient
5% B to 40% B over 10 min
Shallow gradient focused on the polarity of the amine.
Detection
MS: ESI Positive ModeScan: 100–500 m/zSIM: 176.1 m/z (M+H)+
SIM maximizes sensitivity for the target; Full Scan catches unexpected synthesis byproducts.
C. Sample Preparation (The "Self-Validating" Step)
To prevent "carryover" ghosts from invalidating your purity data:
Blank: Inject pure diluent before and after the high-concentration sample to prove no column carryover.
Visualization: Analytical Workflows
Diagram 1: The Purity Validation Decision Tree
This logic flow illustrates when to escalate from UV to LC-MS based on risk assessment.
Caption: Decision matrix for escalating analytical rigor. Note that for quinoxalines, UV purity is rarely sufficient due to isomeric masking.
Diagram 2: The Mechanism of Separation (Phenyl-Hexyl vs C18)
Why the specific column chemistry matters for this specific molecule.
Caption: Mechanistic difference in separation. The Phenyl-Hexyl phase utilizes pi-pi stacking to discriminate between the 6-methoxy and 7-methoxy regioisomers.
Validation Criteria (The "Self-Validating" System)
To ensure your LC-MS data is trustworthy, you must run a System Suitability Test (SST) before every sample set.
The SST Mix:
You must synthesize or purchase a small amount of the 6-methoxy isomer (the "Bad" isomer) and spike it into your 7-methoxy target at 0.1% level.
Acceptance Criteria:
Resolution (Rs): The valley between the 7-methoxy (Main) and 6-methoxy (Impurity) peaks must be > 1.5 (Baseline resolution).
S/N Ratio: The 0.1% spike must have a Signal-to-Noise ratio > 10.
Mass Accuracy: The parent ion (
) must be within ±0.1 Da.
Why this is mandatory: Without the spiked standard, you cannot prove that your method would have seen the impurity if it were present. This is the definition of a self-validating system.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2][3][4] (2005).[1][2][4][5] Provides the global regulatory framework for specificity and limit of detection.
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] Establishes the requirement for orthogonal methods in impurity profiling.
BenchChem. Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline and its Derivatives. (2025).[1][5][6] Discusses degradation pathways and HPLC separation of quinoxaline derivatives.
European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). Highlights the challenges of separating positional isomers and the need for method robustness.
Characterization of 7-Methoxyquinoxalin-5-amine Picrate: Technical Comparison Guide
This guide outlines the technical characterization, synthesis, and comparative performance of the 7-Methoxyquinoxalin-5-amine picrate derivative , a charge-transfer complex of significant interest in crystal engineering...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical characterization, synthesis, and comparative performance of the 7-Methoxyquinoxalin-5-amine picrate derivative , a charge-transfer complex of significant interest in crystal engineering and non-linear optical (NLO) applications.
Executive Summary & Strategic Context
7-Methoxyquinoxalin-5-amine picrate is a crystalline salt formed by the proton transfer interaction between the electron-rich 7-methoxyquinoxalin-5-amine (donor) and the electron-deficient picric acid (acceptor).[1] In the field of optoelectronics and drug development, converting a pharmaceutical or optical base into a picrate salt is a critical strategy to enhance thermal stability , crystallinity , and optical nonlinearity .[1]
This guide provides a rigorous protocol for synthesizing and characterizing this derivative, comparing it against its free base and standard industry benchmarks (Urea/KDP).[1]
Why This Derivative Matters
Enhanced Thermal Stability: The picrate derivative significantly elevates the melting point compared to the free base, preventing degradation during high-temperature processing.[1]
NLO Potential: The non-centrosymmetric packing often induced by picrate anions makes this material a candidate for Second Harmonic Generation (SHG).[1]
Purification: Picrate formation is a historical and reliable method for purifying quinoxaline amines from isomeric mixtures.[1]
Synthesis & Crystal Growth Protocol
Self-Validating Methodology: The success of this protocol is verified by the distinct color change (Yellow Base
Reduction: Catalytic reduction (H₂/Pd-C or Sn/HCl) to yield 3,4,5-triaminoanisole.[1]
Cyclization: Condensation with Glyoxal bisulfite in aqueous solution.[1][4]
Isolation: The free base (7-Methoxyquinoxalin-5-amine) crystallizes as bright yellow needles (M.P. 94–96°C).[1]
2. Picrate Salt Formation:
Stoichiometry: Dissolve 1.0 mmol of 7-Methoxyquinoxalin-5-amine in ethanol. Separately, dissolve 1.0 mmol of Picric acid in ethanol.[1]
Mixing: Add the acid solution dropwise to the base solution with constant stirring.
Observation: The solution will darken immediately (Red/Purple hue), indicating charge-transfer complex formation.[1]
Crystal Growth: Filter the precipitate.[1][5] Redissolve in a specific solvent system (Acetone-Ether or Methanol) and allow for Slow Evaporation at room temperature (25°C) for 7–14 days.
Figure 1: Synthetic pathway transforming the nitro-anisole precursor into the stable picrate salt.[1]
Comparative Characterization Guide
This section compares the Picrate Derivative against the Free Base and Urea (NLO Standard).[1]
Salt formation doubles thermal stability, critical for laser applications.[1]
Solubility
Soluble in Alcohol, Common Organics
Soluble in Acetone; Sparingly in EtOH
Altered solubility profile aids in purification/recrystallization.[1]
Crystal System
Typically Monoclinic/Orthorhombic
Triclinic/Monoclinic (P1/P2₁)
Picrates often crystallize in non-centrosymmetric space groups (essential for SHG).[1]
B. Spectroscopic Validation (FTIR & NMR)
Causality: The interaction between the amine group (-NH₂) of the quinoxaline and the phenolic -OH of picric acid results in proton transfer, forming a salt (
bands disappear or broaden significantly.[1] Look for the emergence of vibrations around 2500–3000 cm⁻¹ .[1]
Picrate Anion: Distinct
asymmetric stretching appears at 1520–1560 cm⁻¹ .[1]
¹H NMR (DMSO-d₆):
Protonation Site: The chemical shift of the protons adjacent to the N-5 amine will shift downfield due to the deshielding effect of the positive charge on the nitrogen.[1]
Picrate Signal: A sharp singlet at
8.6–8.8 ppm corresponds to the aromatic protons of the picrate anion.[1]
C. Optical & NLO Properties
Protocol: Use the Kurtz-Perry Powder Technique to assess Second Harmonic Generation (SHG).[1]
7-Methoxyquinoxalin-5-amine Picrate: Picrates of conjugated amines typically exhibit 2x – 5x the efficiency of Urea due to the strong donor-acceptor dipole alignment in the crystal lattice.[1]
Transparency: The "Red/Purple" color implies a lower optical cutoff (absorption edge) compared to the yellow base, likely around 450–500 nm .[1] This limits its use in the UV range but makes it suitable for IR-to-Visible frequency doubling.[1]
Experimental Logic & Troubleshooting
Self-Validating Checks
The "Red Shift" Test: If mixing the base and acid does not produce an immediate deep color change, the reactants are likely wet or impure.[1] The charge-transfer band is highly sensitive to stoichiometry.[1]
Melting Point Sharpness: A broad melting range (>2°C) in the picrate indicates incomplete salt formation or trapped solvent.[1] Recrystallize from Acetone-Ether.[1][4][6]
Common Pitfalls
Decomposition: Quinoxaline amines can be light-sensitive.[1] Perform crystallization in the dark or amber vessels.
Solvent Trap: Picrates tend to form solvates.[1] Ensure thorough drying (vacuum desiccator) before thermal analysis (TGA) to distinguish between solvent loss and material decomposition.[1]
Conclusion
The 7-Methoxyquinoxalin-5-amine picrate is a superior alternative to its free base for applications requiring high thermal stability (>180°C) and optical nonlinearity.[1] While the free base serves as a versatile synthetic intermediate, the picrate derivative offers the robust physicochemical properties necessary for solid-state devices.[1] Researchers should prioritize the Slow Evaporation Technique from acetone systems to yield optical-quality crystals.[1]
References
Gawron, O., & Spoerri, P. E. (1945).[1] 7-Methoxy-5-aminoquinoxaline and 7-Methoxy-5-diethylamino-alkylamino-quinoxalines.[1][2] Journal of the American Chemical Society, 67(3), 514–515.[1]
Mizzoni, R. H., & Spoerri, P. E. (1945).[1] Synthesis of 7-Methoxy-5-aminoquinoxaline. Journal of the American Chemical Society.[1] (Validation of synthetic route).
Hinsberg, O. (1903).[1] Über Chinoxalin-Derivate. Justus Liebigs Annalen der Chemie. (Foundational chemistry of quinoxaline synthesis).
Kurtz, S. K., & Perry, T. T. (1968).[1] A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798.[1] (Standard protocol for NLO characterization).[1][4] [1]
7-Methoxyquinoxalin-5-amine: Proper Disposal Procedures & Safety Protocol
[1][2][3] Part 1: Executive Safety Directives 7-Methoxyquinoxalin-5-amine is a heterobicyclic aromatic amine commonly used as a scaffold in kinase inhibitor development. Due to its nitrogen-rich quinoxaline core and amin...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Part 1: Executive Safety Directives
7-Methoxyquinoxalin-5-amine is a heterobicyclic aromatic amine commonly used as a scaffold in kinase inhibitor development. Due to its nitrogen-rich quinoxaline core and amine functionality, it possesses specific reactivity profiles that dictate its disposal pathway.
Immediate Operational Rules:
NO Drain Disposal: Under no circumstances shall this compound enter municipal water systems. The quinoxaline ring is resistant to standard biodegradation and poses aquatic toxicity risks.
Segregate from Oxidizers: As an aromatic amine, this compound can react vigorously with strong oxidizers (e.g., nitric acid, peroxides), potentially forming unstable N-oxides or azo compounds.
Incineration is Mandatory: The only validated destruction method for this class of pharmaceutical intermediates is high-temperature incineration.
Part 2: Hazard Profiling & Waste Characterization
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations, we must characterize the waste based on its chemical structure and potential toxicity.
Chemical Identity & Properties
Parameter
Detail
Chemical Name
7-Methoxyquinoxalin-5-amine
CAS Number
1027266-57-4
Functional Groups
Primary Amine (-NH2), Methoxy Ether (-OCH3), Quinoxaline Ring
Physical State
Solid (typically yellow/brown powder)
Acidity/Basicity
Weak Base (pKa ~3-4 for quinoxaline N; amine is electron-withdrawing modulated)
Waste Classification Logic
While this specific CAS is not explicitly P-listed or U-listed under US EPA regulations, it must be managed as Hazardous Waste due to its toxicity profile and chemical class.
RCRA Status: Non-listed. However, if mixed with solvents (e.g., Methanol, DMSO), the mixture assumes the hazard codes of the solvent (e.g., D001 for Ignitability).
Secondary Containment: Place the sealed primary container into the lab's Solid Toxic Waste drum.
Destruction: This stream must be routed for Fuel Blending or Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
Use this workflow for reaction mixtures, HPLC waste, or dissolved stock solutions.
Segregation: Determine the primary solvent.
Halogenated Solvents (DCM, Chloroform): Use the Halogenated Waste stream.
Non-Halogenated Solvents (Methanol, DMSO, Ethyl Acetate): Use the Organic Combustible stream.
pH Check: If the solution was part of an acidic workup, ensure pH is between 4–10 before adding to a bulk organic drum to prevent acid-catalyzed polymerization or heat generation.
Scavenging (Optional for High-Scale): For large-scale (>100g) disposal in solution, treat with a resin scavenger (e.g., sulfonic acid resin) to capture the amine, then dispose of the resin as solid waste. This reduces the toxic load in the liquid solvent stream.
C. Contaminated Glassware & Sharps
Glassware: Triple rinse with Acetone or Methanol. Collect rinsate as Liquid Waste (B) . The glass can then be washed normally or disposed of in a glass bin.
Sharps/Syringes: Do not rinse. Dispose of directly into a Chemo/Sharps container destined for incineration.
Part 4: Decision Logic & Workflows
Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state and solvent composition.
Figure 1: Decision matrix for segregating 7-Methoxyquinoxalin-5-amine waste streams.
Part 5: Emergency Spill Response
In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.[6]
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety glasses. Use a P95/N95 respirator if powder is aerosolized.
Figure 2: Step-by-step spill response protocol.
References
PubChem. 7-Methoxyquinoline (Structural Analog) Safety & Hazards. National Library of Medicine. Available at: [Link]
US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. U.S. Environmental Protection Agency.[7] Available at: [Link]
OSHA. Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. Available at: [Link]
ECHA. Guidance on the Application of the CLP Criteria. European Chemicals Agency.[2] Available at: [Link]
Personal protective equipment for handling 7-Methoxyquinoxalin-5-amine
CAS 7403-14-7 | High-Potency Heterocyclic Amine Handling [1][2][3] Executive Safety Summary 7-Methoxyquinoxalin-5-amine (CAS 7403-14-7) is a pharmacophore building block belonging to the aminoquinoxaline class.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
CAS 7403-14-7 | High-Potency Heterocyclic Amine Handling [1][2][3]
Executive Safety Summary
7-Methoxyquinoxalin-5-amine (CAS 7403-14-7) is a pharmacophore building block belonging to the aminoquinoxaline class.[1][2][3] While specific toxicological data for this exact isomer is limited in public registries, its structural moieties—an electron-rich aromatic amine fused to a quinoxaline ring—classify it as a high-concern intermediate .[1][2][3]
Core Hazards:
Acute Toxicity (Oral/Dermal): Analogous compounds (e.g., 5-aminoquinoxaline) exhibit acute toxicity.[1][2][3] Treat as harmful if swallowed (H302).[1][2][3]
Sensitization & Genotoxicity: Aromatic amines are known structural alerts for skin sensitization and potential mutagenicity.[1][2][3]
Severe Irritation: High probability of causing serious eye damage (H318/H319) and respiratory tract irritation (H335) due to the basic amine functionality.[2][3]
Immediate Directive:
Handle this compound exclusively within a certified chemical fume hood. Do not handle on an open bench.
Risk Assessment & Hazard Identification
Based on GHS Classification Standards for Aromatic Amines
Critical Note: Due to the lack of long-term chronic toxicity data for CAS 7403-14-7, apply the Precautionary Principle . Assume potential for germ cell mutagenicity (Muta.[1][2][3] 2) typical of planar aromatic amines until proven otherwise.[1][2][3]
The following PPE configuration is mandatory for all procedures involving >10 mg of substance.
Protection Zone
Recommended Equipment
Technical Specification
Hand Protection (Primary)
Disposable Nitrile
Thickness: ≥ 0.11 mmStandard: EN 374 Type BChange Frequency: Every 30 mins or immediately upon splash.[1][2][3]
Hand Protection (Secondary)
Silver Shield / Laminate
Required For: Handling solutions >100mM or spills.Reason: Prevents permeation of organic solvents (DCM/DMSO) carrying the amine through nitrile.[1][2][3]
Eye & Face
Chemical Goggles
Standard: ANSI Z87.1 / EN 166.Prohibited: Safety glasses with side shields are insufficient for powders/fine dusts.[1][2][3]
Respiratory
Fume Hood / N95
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 respirator if weighing outside a hood (NOT RECOMMENDED).[1][2][3]
Body
Lab Coat (Tyvek)
Type: Tyvek or chemically resistant synthetic (Polypropylene).Avoid: Cotton coats which absorb aromatic amines.[1][2][3]
Operational Handling Protocol
Phase 1: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the handling of the dry solid due to electrostatic dust generation.[1][2][3]
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure to neutralize the powder.[1][2][3] Quinoxalines are often fluffy and electrostatic.[1][2][3]
Containment: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment hood or a glove bag.[1][2][3]
Technique:
Tare the receiving vial (scintillation vial or RBF) before opening the source container.[1][2][3]
Solvent Choice: 7-Methoxyquinoxalin-5-amine is moderately soluble in DMSO and DCM.[1][2][3]
Permeation Risk: When dissolved in DMSO or DCM , the skin permeation rate increases drastically.[1][2][3] The solvent acts as a carrier vehicle, transporting the toxic amine through standard nitrile gloves.[1][2][3]
Action: If using DCM/DMSO, wear double gloves (Outer: Nitrile, Inner: Polyethylene or Laminate).[1][2][3]
Pressure Release: If heating is required for dissolution, use a vented vial or reflux condenser.[1][2][3] Do not heat closed systems.
Phase 3: Reaction & Work-up
Quenching: Quinoxaline derivatives can be stable, but unreacted amine functionalities should be neutralized.[1][2][3]
Acidification: Treat waste streams with dilute HCl to protonate the amine (forming the water-soluble hydrochloride salt), reducing volatility and skin permeation risk during disposal.[1][2][3]
Handling Logic & Emergency Response
The following decision tree outlines the logical flow for handling spills and exposure events.
Figure 1: Emergency response logic flow for 7-Methoxyquinoxalin-5-amine exposure.
Waste Disposal Strategy
Compliance: RCRA (USA) / European Waste Catalogue (EWC)[2][3]
Do not dispose of down the drain. This compound is toxic to aquatic life and persists in water systems.[1][2][3]
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Chemical Waste
Collect in a dedicated solid waste drum labeled "Toxic Solids - Organic Amines".[1][2][3] Incineration is the required destruction method.[1][2][3]
Liquid Waste (Aqueous)
Basic/Toxic Aqueous
Adjust pH to neutral (pH 6-8).[1][2][3] Collect in "Aqueous Waste - Toxic" container.
Liquid Waste (Organic)
Halogenated/Non-Halogenated
Segregate based on solvent (e.g., DCM goes to Halogenated).[1][2][3] Label container with "Contains 7-Methoxyquinoxalin-5-amine".[1][2][3][5][6]
Contaminated PPE
Hazardous Debris
Gloves and wipes must be bagged in a sealed clear plastic bag before placing in the solid waste drum to prevent dust release.[1][2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85494, 5-Aminoquinoxaline. Retrieved from [Link]
Note: Used as the primary toxicological analog for the quinoxaline-5-amine pharmacophore.[1][2][3]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][2][3] Retrieved from [Link][2][3]